molecular formula C31H42N6O3 B8085449 Anamorelin

Anamorelin

Cat. No.: B8085449
M. Wt: 546.7 g/mol
InChI Key: VQPFSIRUEPQQPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anamorelin is a novel, orally-active, non-peptide agonist of the ghrelin receptor (growth hormone secretagogue receptor, GHSR). This small molecule mimics the activity of endogenous ghrelin, a hormone central to the regulation of appetite, energy balance, and growth hormone secretion . By selectively stimulating the GHSR, this compound promotes the release of growth hormone and insulin-like growth factor 1 (IGF-1), leading to increased food intake, body weight, and lean body mass in preclinical and clinical research models . Its primary research application is in the study of cancer anorexia-cachexia syndrome (CACS), a debilitating condition characterized by significant weight loss and muscle wasting . Investigations have focused on its effects in non-small cell lung cancer and gastric cancer cachexia, exploring its potential to counteract catabolic processes and improve nutritional status . The compound is also a valuable pharmacological tool for studying ghrelin signaling pathways, metabolic disorders, and energy homeostasis. This compound is supplied as the hydrochloride salt (this compound HCl; CAS 861998-00-7) to ensure high solubility and stability for in vitro and in vivo research applications . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

2-amino-N-[1-[3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H42N6O3/c1-30(2,32)28(39)34-26(18-23-20-33-25-15-10-9-14-24(23)25)27(38)37-17-11-16-31(21-37,29(40)36(5)35(3)4)19-22-12-7-6-8-13-22/h6-10,12-15,20,26,33H,11,16-19,21,32H2,1-5H3,(H,34,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPFSIRUEPQQPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC(C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H42N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Anamorelin's In Vitro Signaling Pathways

Author: BenchChem Technical Support Team. Date: February 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my goal is to bridge the gap between complex biological mechanisms and the practical, in-vitro methodologies used to investigate them. This guide is designed to provide a comprehensive, yet accessible, overview of the signaling pathways activated by anamorelin. We will move beyond simple protocol recitation to explore the "why" behind the "how," empowering researchers to not only execute these assays but to also interpret the results with confidence and troubleshoot effectively.

This compound: A Ghrelin Mimetic for Unmet Medical Needs

This compound (ONO-7643) is a synthetic, orally active, and highly selective agonist of the ghrelin receptor, also known as the growth hormone secretagogue receptor (GHSR).[1][2] It mimics the endogenous ligand ghrelin, a peptide hormone primarily secreted by the stomach that plays a pivotal role in regulating appetite, energy balance, and growth hormone (GH) release.[1][3] this compound's longer half-life of approximately 7 hours, compared to ghrelin's 30 minutes, makes it a more viable therapeutic agent.[1][4] Its primary clinical application is in the treatment of cancer anorexia-cachexia syndrome (CACS), a debilitating condition characterized by loss of appetite and muscle wasting.[1][2] A thorough understanding of its in-vitro signaling is crucial for optimizing its therapeutic use and for the development of future ghrelin mimetics.

The Ghrelin Receptor (GHSR): A G-Protein Coupled Signaling Hub

The GHSR is a G-protein coupled receptor (GPCR) that, upon binding to this compound, initiates a cascade of intracellular signaling events. While primarily coupled to the Gq/11 pathway, evidence suggests potential cross-talk with other signaling arms, making it a complex and interesting target for study.

The Canonical Gq/11 Pathway: The Primary Driver of this compound's Action

The predominant signaling pathway activated by this compound is mediated by the Gq/11 family of G-proteins. This pathway is central to many of the physiological effects of ghrelin and its mimetics.

  • Receptor Activation and G-Protein Coupling: this compound binding to the GHSR induces a conformational change, leading to the activation of the associated Gq/11 protein.

  • Phospholipase C (PLC) Activation: The activated Gq/11 protein stimulates phospholipase C (PLC).

  • Second Messenger Generation: PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytosol. This rapid and transient increase in intracellular calcium is a hallmark of GHSR activation.

  • Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, along with the elevated intracellular Ca2+, activates Protein Kinase C (PKC). Activated PKC then phosphorylates a variety of downstream targets, influencing cellular processes like gene expression and cell proliferation.

Gq_Pathway cluster_cytosol Cytosol This compound This compound GHSR GHSR This compound->GHSR Binds Gq Gq/11 GHSR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive PKC (inactive) DAG->PKC_inactive ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC_active PKC (active) PKC_inactive->PKC_active Activation Downstream Targets Downstream Targets PKC_active->Downstream Targets Phosphorylates Ca_ER Ca2+ (ER) Ca_cyto Ca2+ (Cytosol) Ca_cyto->PKC_inactive ER->Ca_cyto Releases Ca2+

Caption: The canonical Gq/11 signaling pathway activated by this compound.

Beyond the Canonical: Exploring Other Signaling Avenues

While the Gq/11 pathway is the primary route, a comprehensive in-vitro characterization should also consider other potential signaling pathways that may be activated by this compound, contributing to its overall pharmacological profile.

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of the ERK1/2 (Extracellular signal-Regulated Kinase) cascade is a common downstream event for many GPCRs, including the GHSR. This can occur through both G-protein-dependent and independent (e.g., via β-arrestin) mechanisms. ERK1/2 phosphorylation is a key indicator of cellular proliferation and differentiation signals.

  • cAMP Modulation: While not the primary pathway, some studies on ghrelin suggest potential cross-talk with the adenylyl cyclase/cAMP/PKA pathway.[5] Depending on the cellular context and potential G-protein coupling promiscuity (e.g., to Gs or Gi), this compound could potentially modulate intracellular cAMP levels.

In-Vitro Models for this compound Research

The choice of a suitable cell-based model is a critical first step for any in-vitro study. For this compound, the most common approach is the use of recombinant cell lines that stably overexpress the human GHSR.

  • HEK293-GHSR Cells: Human Embryonic Kidney 293 cells are a workhorse in drug discovery due to their ease of culture and high transfection efficiency. Stably expressing the GHSR in these cells provides a robust and reproducible system for high-throughput screening and detailed mechanistic studies.[1]

  • CHO-K1-GHSR Cells: Chinese Hamster Ovary cells are another widely used cell line for studying GPCRs. They offer a low endogenous GPCR background, which can be advantageous for minimizing off-target effects and achieving a clean signaling readout.

  • Primary Cells: For more physiologically relevant studies, primary cells endogenously expressing the GHSR, such as rat pituitary cells, can be used.[1][2] However, these are often more difficult to source and maintain, and the lower receptor expression levels can result in a smaller assay window.

Core In-Vitro Assays for Characterizing this compound's Signaling Profile

A multi-assay approach is essential to build a complete picture of this compound's in-vitro pharmacology. Below are detailed protocols for the core assays used to assess its activity.

Calcium Mobilization Assay

This is the primary functional assay to confirm the activation of the Gq/11 pathway by measuring the this compound-induced increase in intracellular calcium.

Experimental Protocol:

  • Cell Plating:

    • Seed HEK293-GHSR or CHO-K1-GHSR cells into a 96-well, black-walled, clear-bottom plate at a density of 40,000-60,000 cells/well.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a dye loading solution containing a calcium-sensitive dye (e.g., Fluo-4 AM or Calcium-6) and probenecid (an anion-exchange pump inhibitor that prevents dye leakage) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Aspirate the cell culture medium and add 100 µL of the dye loading solution to each well.

    • Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Preparation:

    • Prepare a 10-point serial dilution of this compound in assay buffer, starting from a high concentration (e.g., 1 µM).

    • Prepare a positive control (e.g., a saturating concentration of ghrelin) and a negative control (vehicle).

  • Assay Execution and Measurement:

    • Use a fluorescence plate reader equipped with an automated liquid handling system (e.g., a FLIPR or FlexStation).

    • Set the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex: 485 nm, Em: 525 nm for Fluo-4).

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Add 25 µL of the this compound dilutions to the respective wells.

    • Immediately begin recording the fluorescence signal every 1-2 seconds for a total of 120-180 seconds to capture the peak response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔRFU) by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot the ΔRFU against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy).

Calcium_Assay_Workflow cluster_prep Preparation cluster_execution Execution & Measurement cluster_analysis Data Analysis Plating 1. Plate Cells (HEK293-GHSR) Dye_Loading 2. Load with Calcium-Sensitive Dye Plating->Dye_Loading Measurement 4. Measure Baseline Fluorescence Dye_Loading->Measurement Compound_Prep 3. Prepare this compound Dilutions Injection 5. Inject this compound Compound_Prep->Injection Measurement->Injection Recording 6. Record Peak Fluorescence Injection->Recording Data_Processing 7. Calculate ΔRFU Recording->Data_Processing Curve_Fitting 8. Generate Dose-Response Curve Data_Processing->Curve_Fitting EC50 9. Determine EC50 Curve_Fitting->EC50

Caption: A typical workflow for an in-vitro calcium mobilization assay.

ERK1/2 Phosphorylation Assay

This assay quantifies the activation of the MAPK pathway, a key downstream signaling event.

Experimental Protocol (Cell-Based ELISA):

  • Cell Plating:

    • Seed HEK293-GHSR cells in a 96-well plate and grow to 80-90% confluency.

  • Serum Starvation:

    • Aspirate the growth medium and replace it with a serum-free medium.

    • Incubate for 4-6 hours to reduce basal levels of ERK phosphorylation.

  • Compound Stimulation:

    • Treat the cells with a serial dilution of this compound for a pre-determined optimal time (typically 5-10 minutes) at 37°C.

  • Cell Lysis:

    • Aspirate the medium and add a lysis buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 20 minutes with gentle shaking.

  • Immunoassay:

    • Use a commercial cell-based ELISA kit for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

    • Transfer the cell lysates to the antibody-coated plates provided in the kit.

    • Follow the manufacturer's protocol for incubation with primary and secondary antibodies and the addition of the detection substrate.

  • Signal Detection:

    • Read the absorbance or fluorescence on a compatible plate reader.

  • Data Analysis:

    • Normalize the p-ERK signal to the total ERK signal for each well.

    • Plot the normalized p-ERK signal against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50.

cAMP Modulation Assay

This assay is used to investigate whether this compound has any effect on the Gs or Gi pathways.

Experimental Protocol (HTRF Assay):

  • Cell Plating and Stimulation:

    • Plate HEK293-GHSR cells in a 96-well plate.

    • To assess potential Gi coupling, pre-treat the cells with forskolin (an adenylyl cyclase activator) before adding the this compound dilutions. A decrease in the forskolin-stimulated cAMP level would indicate Gi activation.

    • To assess potential Gs coupling, add the this compound dilutions directly to the cells. An increase in cAMP would indicate Gs activation.

  • Cell Lysis and Detection:

    • Lyse the cells and perform a competitive immunoassay using a commercial HTRF (Homogeneous Time-Resolved Fluorescence) cAMP kit.

    • This assay typically involves a cAMP-d2 conjugate and an anti-cAMP-cryptate antibody. Endogenous cAMP produced by the cells competes with the cAMP-d2 for binding to the antibody, leading to a decrease in the HTRF signal.

  • Signal Detection:

    • Read the plate on an HTRF-compatible plate reader.

  • Data Analysis:

    • Convert the HTRF ratio to cAMP concentration using a standard curve.

    • Plot the cAMP concentration against the logarithm of the this compound concentration to determine its effect on cAMP levels.

Data Summary and Interpretation

AssayPathway AssessedTypical ReadoutExpected Outcome for this compound
Calcium Mobilization Gq/11Increase in intracellular Ca2+Potent agonist activity (EC50 in the low nM range)
ERK1/2 Phosphorylation MAPKIncrease in p-ERK/total ERK ratioDose-dependent increase in ERK phosphorylation
cAMP Modulation Gs/GiChange in intracellular cAMP levelsLikely no significant change, but worth investigating

Interpreting the Data:

  • Potency (EC50): The concentration of this compound that produces 50% of the maximal response. A lower EC50 indicates higher potency.

  • Efficacy (Emax): The maximum response produced by this compound. This is often compared to the response of the endogenous ligand, ghrelin.

  • Selectivity: this compound is known to be highly selective for the GHSR.[1][4] This can be confirmed by running the assays in a parental cell line (e.g., HEK293) that does not express the GHSR; no response should be observed.

Conclusion

The in-vitro characterization of this compound's signaling pathways is a multi-faceted process that provides crucial insights into its mechanism of action. By employing a combination of calcium mobilization, ERK phosphorylation, and cAMP modulation assays in well-characterized cell models, researchers can build a comprehensive pharmacological profile of this important therapeutic agent. The protocols and principles outlined in this guide provide a solid foundation for conducting these studies, ultimately contributing to a deeper understanding of ghrelin receptor biology and the development of novel treatments for cachexia and other metabolic disorders.

References

  • Pietra, C., et al. (2016). This compound HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile. Journal of Cachexia, Sarcopenia and Muscle, 7(1), 25-35. [Link]

  • Mosa, A., et al. (2017). Oncology Update: this compound. Journal of the Advanced Practitioner in Oncology, 8(5), 532-535. [Link]

  • Leal, G., et al. (2017). This compound hydrochloride in the treatment of cancer anorexia-cachexia. Drug Design, Development and Therapy, 11, 2337-2344. [Link]

  • Pietra, C., et al. (2016). This compound HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile. PubMed, 26849497. [Link]

  • Bauer, J., et al. (2023). Effect of this compound, a Ghrelin Receptor Agonist, on Muscle and Bone in Adults With Osteosarcopenia. The Journal of Clinical Endocrinology & Metabolism, 108(10), 2611-2620. [Link]

  • Kim, H. K., et al. (2023). Exploring Metabolic Pathways of this compound, a Selective Agonist of the Growth Hormone Secretagogue Receptor, via Molecular Networking. Metabolites, 13(12), 1184. [Link]

  • Malaca, S., et al. (2023). Metabolism Study of this compound, a GHSR1a Receptor Agonist Potentially Misused in Sport, with Human Hepatocytes and LC-HRMS/MS. Metabolites, 13(8), 922. [Link]

  • Kim, E., et al. (2012). Ghrelin-induced activation of cAMP signal transduction and its negative regulation by endocannabinoids in the hippocampus. Journal of Neurochemistry, 120(3), 406-417. [Link]

Sources

Anamorelin: A Technical Guide to its Chemical Structure, Properties, and Therapeutic Action

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anamorelin is a novel, orally active, and selective ghrelin receptor agonist that has garnered significant attention for its therapeutic potential in treating cancer-related anorexia-cachexia syndrome (CACS).[1] As a ghrelin mimetic, this compound stimulates the growth hormone secretagogue receptor (GHSR), thereby positively influencing appetite, body weight, and lean body mass. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, mechanism of action, analytical methodologies, and clinical pharmacology of this compound, tailored for professionals in the field of drug discovery and development.

Chemical and Physical Properties

This compound is a complex synthetic molecule with specific stereochemistry crucial for its biological activity. Its fundamental properties are summarized below.

Chemical Structure and Identifiers
PropertyValueSource
IUPAC Name 2-Amino-N-[(2R)-1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide[2]
CAS Number 249921-19-5[3]
Molecular Formula C₃₁H₄₂N₆O₃[2][3]
Molecular Weight 546.716 g/mol [2]
Stereochemistry (2R, 3'R)[4]
Synonyms ONO-7643, RC-1291, ST-1291[1][5]
Physicochemical Properties
PropertyValueSource
Appearance White to off-white powder[3]
Solubility Insoluble in water; Soluble in Ethanol (≥20.52 mg/mL) and DMSO (≥91.4 mg/mL)
Half-life Approximately 7 hours[1][2]

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the strategic assembly of key intermediates to construct the final complex molecule. The overall approach is a convergent synthesis, which enhances efficiency.[4]

Synthetic Workflow Overview

The synthesis can be broadly categorized into three main stages:

  • Preparation of the Chiral Piperidine Intermediate: This involves the synthesis of the (3R)-3-benzyl-3-(trimethylhydrazinecarbonyl)piperidine moiety.

  • Preparation of the Amino Acid-derived Fragment: This involves the coupling of D-tryptophan and 2-amino-2-methylpropanoic acid.

  • Coupling and Final Deprotection: The two key fragments are coupled, followed by the removal of protecting groups to yield the final this compound molecule.

Experimental Protocol: Synthesis of this compound Monohydrochloride

This protocol is a synthesized representation of the multi-step process described in the literature.[6]

Part 1: Synthesis of the Piperidine Intermediate

  • N-Boc Protection of Ethyl Nipecotate: Ethyl nipecotate is protected with a di-tert-butyl dicarbonate (Boc) group under standard conditions.

  • Enolate Formation and Benzylation: The N-Boc protected ethyl nipecotate is treated with lithium diisopropylamide (LDA) at low temperatures to form the enolate, which is then reacted with benzyl bromide to introduce the benzyl group at the 3-position.

  • Saponification: The ester is hydrolyzed using a base, such as sodium hydroxide, to yield the corresponding carboxylic acid.

  • Chiral Resolution: The racemic mixture of the benylated piperidine carboxylic acid is resolved using a chiral resolving agent, such as R-(+)-1-phenethylamine, to isolate the desired (3R)-enantiomer.

  • Amide Coupling: The chiral carboxylic acid is coupled with trimethylhydrazine to form the trimethylhydrazinecarbonyl moiety.

Part 2: Synthesis of the Dipeptide Fragment

  • Amino Acid Coupling: N-Boc protected D-tryptophan is coupled with the methyl ester of 2-amino-2-methylpropanoic acid using standard peptide coupling reagents (e.g., HATU, HOBt).

  • Saponification: The methyl ester of the resulting dipeptide is hydrolyzed to the carboxylic acid.

Part 3: Final Assembly and Deprotection

  • Coupling of Fragments: The chiral piperidine intermediate is coupled with the dipeptide fragment.

  • N-Boc Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid or methanesulfonic acid in an appropriate solvent) to yield the free amine of this compound.[6]

  • Salt Formation: The free base of this compound is then treated with hydrochloric acid to form the stable monohydrochloride salt.

Mechanism of Action

This compound functions as a potent and selective agonist of the growth hormone secretagogue receptor type 1a (GHSR1a), also known as the ghrelin receptor.[1] By mimicking the action of the endogenous ligand ghrelin, this compound stimulates a cascade of downstream signaling events that ultimately lead to its therapeutic effects.

Ghrelin Receptor Activation and Downstream Signaling

Upon binding to GHSR1a, a G-protein coupled receptor, this compound initiates intracellular signaling through multiple pathways:

  • Gαq/11 Pathway: Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[2][3]

  • Gαi/o Pathway: This pathway involves the activation of the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling cascade, which is crucial for cell growth, proliferation, and survival.[7][8]

  • β-Arrestin Pathway: GHSR1a activation can also lead to the recruitment of β-arrestin, which can mediate G-protein independent signaling, including the activation of the extracellular signal-regulated kinase (ERK) pathway.[3]

These signaling events in the hypothalamus, particularly in the arcuate nucleus, lead to the stimulation of orexigenic neurons, resulting in an increased sensation of hunger and subsequent food intake.[9]

Hormonal Effects

A key consequence of GHSR1a activation by this compound is the pulsatile release of growth hormone (GH) from the pituitary gland.[4][6] This, in turn, stimulates the liver to produce and release insulin-like growth factor 1 (IGF-1) and insulin-like growth factor-binding protein 3 (IGFBP-3).[9] The elevated levels of GH and IGF-1 contribute to the anabolic effects of this compound, promoting protein synthesis and an increase in lean body mass.[6][10]

Signaling Pathway of this compound

Anamorelin_Signaling_Pathway This compound This compound GHSR1a GHSR1a (Ghrelin Receptor) This compound->GHSR1a Binds and Activates G_protein G-protein Coupled Signaling GHSR1a->G_protein beta_Arrestin β-Arrestin Signaling GHSR1a->beta_Arrestin Pituitary Pituitary Gland GHSR1a->Pituitary Gaq11 Gαq/11 G_protein->Gaq11 Gaio Gαi/o G_protein->Gaio ERK ERK beta_Arrestin->ERK PLC PLC Gaq11->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Hypothalamus Hypothalamus (Arcuate Nucleus) Ca_PKC->Hypothalamus PI3K PI3K Gaio->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Hypothalamus ERK->Hypothalamus Appetite ↑ Appetite & Food Intake Hypothalamus->Appetite GH ↑ Growth Hormone (GH) Release Pituitary->GH Liver Liver GH->Liver Anabolism ↑ Lean Body Mass GH->Anabolism IGF1 ↑ IGF-1 & IGFBP-3 Liver->IGF1 IGF1->Anabolism

Caption: this compound's mechanism of action via GHSR1a activation.

Analytical Methodologies

Accurate and precise quantification of this compound in biological matrices is essential for pharmacokinetic and clinical studies. Validated methods using high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection are commonly employed.

Quantification of this compound in Human Plasma by HPLC-UV

A validated HPLC-UV method has been developed for the determination of this compound in human plasma.[11][12]

Experimental Protocol: HPLC-UV Quantification of this compound

1. Sample Preparation (Solid-Phase Extraction)

  • To 200 µL of human plasma, add an internal standard.

  • Condition a solid-phase extraction (SPE) cartridge with methanol and then water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with water and a methanol/water mixture (e.g., 60% methanol).

  • Elute this compound and the internal standard with 100% methanol.

  • Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.

2. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., Capcell Pack C18 MG II, 250 mm × 4.6 mm).[11]

  • Mobile Phase: Isocratic elution with a mixture of 0.5% potassium dihydrogen phosphate (pH 4.5) and acetonitrile (e.g., 61:39, v/v).[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Detection: UV detection at 220 nm.[11]

  • Calibration Range: 12.5–1,500 ng/mL.[11]

3. Method Validation

  • The method should be validated according to regulatory guidelines (e.g., FDA), assessing linearity, accuracy, precision (intra- and inter-day), recovery, and stability.[11]

Quantification of this compound in Human Plasma by UHPLC-MS/MS

For higher sensitivity and selectivity, an ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been validated.[13]

Experimental Protocol: UHPLC-MS/MS Quantification of this compound

1. Sample Preparation (Solid-Phase Extraction)

  • Similar to the HPLC-UV method, utilize solid-phase extraction for sample clean-up and concentration.

2. Chromatographic and Mass Spectrometric Conditions

  • Chromatography: UHPLC system with a C18 column.

  • Mass Spectrometry: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

  • Calibration Range: 0.1–2500 ng/mL.[13]

3. Method Validation

  • The validation should demonstrate acceptable within-batch and batch-to-batch precision and accuracy, as well as satisfactory recovery and matrix effect assessment.[13]

Analytical Workflow for this compound Quantification

Anamorelin_Analytical_Workflow Start Plasma Sample Collection Spike Spike with Internal Standard Start->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Wash Wash Step SPE->Wash Elute Elution Wash->Elute Evaporate Evaporation to Dryness Elute->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Injection into LC-MS/MS or HPLC-UV Reconstitute->Inject Analysis Data Acquisition and Quantification Inject->Analysis End Report Concentration Analysis->End

Caption: A generalized workflow for the analysis of this compound.

Clinical Pharmacology

The clinical development of this compound has primarily focused on its efficacy and safety in patients with cancer anorexia-cachexia syndrome, particularly in those with non-small cell lung cancer (NSCLC).

Pharmacokinetics

This compound is orally bioavailable, with peak plasma concentrations reached within 0.5 to 2 hours post-dose.[13] It has a plasma half-life of approximately 7 hours. The metabolism of this compound is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system, and co-administration with strong CYP3A4 inhibitors or inducers can significantly alter its plasma concentrations.[11]

Clinical Efficacy: The ROMANA Trials

The pivotal phase 3 clinical trials, ROMANA 1 and ROMANA 2, were randomized, double-blind, placebo-controlled studies that evaluated the efficacy and safety of a 100 mg daily dose of this compound in patients with advanced NSCLC and cachexia.[7][14]

EndpointROMANA 1 (this compound vs. Placebo)ROMANA 2 (this compound vs. Placebo)Source
Change in Lean Body Mass (12 weeks) +1.10 kg vs. -0.44 kg (p < 0.001)+0.75 kg vs. -0.96 kg (p < 0.001)[14]
Change in Body Weight (12 weeks) +2.2 kg vs. +0.14 kg (p < 0.001)+0.95 kg vs. -0.57 kg (p < 0.001)[14]
Change in Handgrip Strength (12 weeks) No significant differenceNo significant difference[7][14]
Anorexia/Cachexia Symptoms Significant improvement (p < 0.001)Significant improvement (p = 0.002)[14]

These trials demonstrated that this compound significantly increased lean body mass and body weight, and improved patient-reported symptoms of anorexia and cachexia.[14] However, a consistent improvement in muscle function, as measured by handgrip strength, was not observed.[7][14] A safety extension study, ROMANA 3, showed that this compound continued to be well-tolerated over a 24-week period, with sustained improvements in body weight and anorexia-cachexia symptoms.[15]

Safety and Tolerability

This compound has been generally well-tolerated in clinical trials. The most common treatment-related adverse events are mild to moderate in severity and include hyperglycemia and nausea.[14]

Conclusion

This compound represents a significant advancement in the pharmacological management of cancer anorexia-cachexia syndrome. Its well-defined chemical structure and properties, coupled with a clear mechanism of action as a ghrelin receptor agonist, provide a strong foundation for its therapeutic application. The development of robust analytical methods has enabled thorough pharmacokinetic and clinical evaluation, with large-scale clinical trials demonstrating its efficacy in improving lean body mass, body weight, and patient-reported symptoms. For researchers and drug development professionals, this compound serves as a compelling case study in the targeted therapy of complex multifactorial syndromes and highlights the potential of ghrelin pathway modulation for anabolic and appetite-stimulating interventions. Further research may explore its utility in other conditions characterized by muscle wasting and anorexia, as well as potential synergistic effects with nutritional and physical interventions.

References

  • This compound. PubChem. National Center for Biotechnology Information. [Link]

  • This compound. DrugBank. [Link]

  • Pietra C, Takeda Y, Tazawa-Ogata N, et al. This compound HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile. J Cachexia Sarcopenia Muscle. 2014;5(4):329-337.
  • This compound. Wikipedia. [Link]

  • Zhang H, Garcia JM. This compound hydrochloride for the treatment of cancer-anorexia-cachexia in NSCLC. Expert Opin Pharmacother. 2015;16(8):1245-1253.
  • Garcia JM, Boccia RV, Graham CD, et al. This compound for patients with cancer cachexia: an integrated analysis of two phase 2, randomised, placebo-controlled, double-blind trials. Lancet Oncol. 2015;16(1):108-116.
  • Miyano K, et al. Determination of this compound concentration in human plasma using a simple high-performance liquid chromatography-ultraviolet detection method. Drug Discoveries & Therapeutics. 2024; 18(2):260-264.
  • Garcia JM, Polvino WJ. Pharmacodynamic hormonal effects of this compound, a novel oral ghrelin mimetic and growth hormone secretagogue in healthy volunteers. Horm Metab Res. 2009;41(5):403-408.
  • Determination of this compound concentration in human plasma using a simple high-performance liquid chromatography-ultraviolet detection method. ResearchGate. [Link]

  • A wide-range and high-throughput quantification of this compound in human plasma using ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. PubMed. [Link]

  • Temel JS, Abernethy AP, Currow DC, et al. This compound in patients with non-small-cell lung cancer and cachexia (ROMANA 1 and ROMANA 2): results from two randomised, double-blind, phase 3 trials. Lancet Oncol. 2016;17(4):519-531.
  • Phase III trials of this compound in patients with advanced non-small cell lung cancer (NSCLC) and cachexia (ROMANA 1 and 2). ASCO Publications. [Link]

  • Chen JA, et al. Ghrelin induces colon cancer cell proliferation through the GHS-R, Ras, PI3K, Akt, and mTOR signaling pathways. PubMed. [Link]

  • The ghrelin signaling pathway. Ghrelin signaling begins with the... ResearchGate. [Link]

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  • Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity. PMC. [Link]

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  • Ghrelin induces cell migration through GHSR1a-mediated PI3K/Akt/eNOS/NO signaling pathway in endothelial progenitor cells. PubMed. [Link]

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  • Currow D, et al. ROMANA 3: a phase 3 safety extension study of this compound in advanced non-small-cell lung cancer (NSCLC) patients with cachexia. Ann Oncol. 2017;28(8):1949-1956.
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Technical Guide: Investigating Anamorelin’s Immunomodulatory Influence on Inflammatory Cytokines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Anamorelin (ONO-7643) is a novel, orally active ghrelin receptor agonist primarily developed for the treatment of cancer anorexia-cachexia syndrome (CACS).[1] While its anabolic effects—mediated through the GH/IGF-1 axis —are well-documented (resulting in increased lean body mass in ROMANA 1 and 2 trials), its influence on the systemic inflammatory response remains a subject of nuanced investigation.

This guide provides a technical framework for researchers to evaluate this compound's potential to modulate pro-inflammatory cytokines (IL-6, TNF-


, IL-1

). Unlike native ghrelin, which exhibits broad anti-inflammatory properties via NF-

B inhibition
, this compound’s clinical impact on serum cytokine levels in advanced cancer states is variable. This document outlines the mechanistic pathways, evidence evaluation, and specific experimental protocols required to isolate and quantify these immunomodulatory effects.

Part 1: Mechanistic Foundations

The GHSR-1a Signaling Axis

This compound functions as a mimetic of ghrelin, binding to the Growth Hormone Secretagogue Receptor 1a (GHSR-1a) . This G-protein coupled receptor (GPCR) triggers a dual-pathway response critical for cachexia management:

  • The Anabolic Pathway (Canonical):

    • Activation of GHSR-1a in the pituitary and hypothalamus.

    • Stimulation of PLC/IP3 pathways leading to Ca2+ influx.

    • Secretion of Growth Hormone (GH), driving hepatic production of IGF-1 .

    • Result: Myoblast differentiation and protein synthesis (mTORC1 activation).

  • The Anti-Inflammatory Pathway (Non-Canonical/Cross-talk):

    • In peripheral tissues (macrophages, myotubes), GHSR-1a activation interferes with inflammatory signaling.

    • NF-

      
      B Inhibition:  Ghrelin agonists prevent the translocation of the p65 subunit of NF-
      
      
      
      B to the nucleus.
    • STAT3 Modulation: Downregulation of IL-6-induced STAT3 phosphorylation, reducing muscle proteolysis (ubiquitin-proteasome system).

Pathway Visualization

The following diagram illustrates the bifurcation of this compound's signaling into anabolic and anti-inflammatory outcomes.

Anamorelin_Signaling This compound This compound (ONO-7643) GHSR GHSR-1a Receptor This compound->GHSR Agonist Binding PLC PLC / IP3 Pathway GHSR->PLC Inhibition Inhibition of Translocation GHSR->Inhibition Cross-talk signaling Calcium Intracellular Ca2+ PLC->Calcium Pituitary Pituitary GH Release Calcium->Pituitary IGF1 Hepatic IGF-1 Production Pituitary->IGF1 Systemic Circulation mTOR mTORC1 Activation (Protein Synthesis) IGF1->mTOR Cytokines Extracellular Cytokines (TNF-α, IL-6) NFkB_Cyto NF-κB (Cytoplasm) Cytokines->NFkB_Cyto Activation NFkB_Nuc NF-κB (Nucleus) (Pro-inflammatory Transcription) NFkB_Cyto->NFkB_Nuc Translocation Inhibition->NFkB_Cyto Blocks

Figure 1: Dual signaling mechanism of this compound showing concurrent stimulation of anabolic IGF-1 pathways and inhibition of NF-


B nuclear translocation.

Part 2: Evidence Synthesis & Data Interpretation

Preclinical vs. Clinical Divergence

Researchers must navigate a discrepancy between preclinical mechanistic data and clinical outcomes regarding cytokine modulation.

ParameterPreclinical Models (Murine/Cellular)Clinical Trials (ROMANA 1 & 2)
Target LPS-induced Macrophages / C2C12 MyotubesAdvanced NSCLC Patients (Stage III/IV)
This compound Dose 3–30 mg/kg (High relative dose)100 mg orally (Daily)
IL-6 / TNF-

Significant reduction in expressionNo statistically significant reduction in serum levels observed in many subsets
Lean Body Mass PreservedSignificantly Increased (+1.10 kg vs placebo)
Mechanism Direct NF-

B / STAT3 inhibition
Likely IGF-1 mediated counter-regulation

Key Insight: In clinical settings, the "cytokine storm" of advanced cancer may overwhelm the direct anti-inflammatory capacity of GHSR agonists. This compound likely functions by counteracting the catabolic downstream effects of cytokines (via IGF-1) rather than eliminating the cytokines themselves.

Part 3: Experimental Protocols

Protocol A: In Vitro Cytokine Modulation Assay

Objective: To determine if this compound inhibits TNF-


-induced NF-

B activation in skeletal muscle cells.

Reagents:

  • C2C12 Myoblasts (ATCC).

  • Differentiation Media (DMEM + 2% Horse Serum).

  • Recombinant Mouse TNF-

    
     (10 ng/mL).
    
  • This compound (10 nM - 1

    
    M range).
    
  • NF-

    
    B p65 Transcription Factor Assay Kit (Colorimetric).
    

Workflow:

  • Differentiation: Seed C2C12 cells and differentiate into myotubes for 5 days.

  • Pre-treatment: Incubate myotubes with this compound (100 nM) for 1 hour.

    • Control: Vehicle (DMSO).

  • Induction: Add TNF-

    
     (10 ng/mL) to the media and incubate for 4 hours.
    
  • Extraction: Harvest nuclear and cytoplasmic fractions using a nuclear extraction kit.

  • Quantification:

    • Use ELISA-based DNA-binding assay for p65 in nuclear fractions.

    • Validation: Western blot for I

      
      B
      
      
      
      degradation in cytoplasmic fraction.
Protocol B: Ex Vivo Macrophage LPS Challenge

Objective: To assess the direct anti-inflammatory potential of this compound on immune cells.

Workflow Visualization:

Experimental_Workflow Step1 Isolate BMDMs (Bone Marrow Derived Macrophages) Step2 Plate & Adhere (24h, RPMI-1640) Step1->Step2 Step3 Pre-treat: this compound (0, 10, 100, 1000 nM) Step2->Step3 Step4 Challenge: LPS (100 ng/mL, 6h) Step3->Step4 Step5 Supernatant Analysis (ELISA: IL-6, TNF-α) Step4->Step5 Step6 RNA Analysis (qPCR: Il6, Tnfa mRNA) Step4->Step6

Figure 2: Workflow for assessing this compound's suppression of LPS-induced cytokine secretion in macrophages.

Critical Control Step: Always include a Ghrelin (100 nM) positive control arm. Since Ghrelin is the endogenous ligand with known anti-inflammatory properties, comparing this compound's efficacy against Ghrelin validates the assay sensitivity.

Part 4: Technical Considerations for Researchers

  • Desensitization: GHSR-1a is prone to rapid internalization and desensitization. In in vitro assays, limit pre-treatment times to <2 hours to avoid receptor downregulation before the inflammatory challenge.

  • Serum Stability: this compound is orally active and stable, unlike native Ghrelin (active half-life ~30 mins). In in vivo mouse models, oral gavage (PO) is the preferred route, whereas Ghrelin requires IP injection or osmotic pumps.

  • Measurement Timing:

    • mRNA (qPCR): Measure at 2–4 hours post-challenge.

    • Secreted Protein (ELISA): Measure at 6–24 hours post-challenge.

References

  • Pietra, C., et al. (2014). This compound HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile. Journal of Cachexia, Sarcopenia and Muscle.[1]

  • Temel, J. S., et al. (2016). This compound in patients with non-small-cell lung cancer and cachexia (ROMANA 1 and ROMANA 2): results from two randomised, double-blind, phase 3 trials.[2] The Lancet Oncology.[1]

  • Dixit, V. D., et al. (2004). Ghrelin inhibits leptin- and activation-induced proinflammatory cytokine expression by human monocytes and T cells. Journal of Clinical Investigation.

  • Li, W. G., et al. (2004). Ghrelin inhibits proinflammatory responses and nuclear factor-kappaB activation in human endothelial cells.[3] Circulation.

  • Takayama, K., et al. (2016). This compound (ONO-7643) in Japanese patients with non-small cell lung cancer and cachexia: results of a randomized phase 2 trial. Supportive Care in Cancer.

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The Preclinical Pharmacokinetic Profile of Anamorelin: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Understanding the "Why" Behind the "How" in Anamorelin's Preclinical Evaluation

For researchers and scientists vested in the development of novel therapeutics for cachexia and anorexia, this compound represents a significant advancement. As an orally active, selective ghrelin receptor agonist, its mechanism of action holds the promise of addressing the multifaceted nature of muscle wasting and appetite loss.[1][2] This technical guide moves beyond a simple recitation of pharmacokinetic parameters. It is designed to provide a deeper, field-proven perspective on the preclinical evaluation of this compound in animal models. Our focus is on the causality behind the experimental choices, the inherent logic of the study designs, and the translation of this preclinical data into a coherent narrative for clinical development. We will delve into the absorption, distribution, metabolism, and excretion (ADME) profiles observed in key animal species, providing a robust framework for understanding the journey of this compound from administration to elimination.

Mechanism of Action: The Ghrelin Receptor Signaling Cascade

This compound's therapeutic potential is intrinsically linked to its function as a ghrelin mimetic. Ghrelin, the "hunger hormone," is an endogenous peptide that plays a pivotal role in energy homeostasis.[3] this compound binds to and activates the growth hormone secretagogue receptor 1a (GHS-R1a), initiating a cascade of downstream signaling events.[4] This activation of the GHS-R1a is central to this compound's effects on appetite stimulation and anabolism.

The binding of this compound to the GHS-R1a, a G protein-coupled receptor, triggers the activation of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell growth and metabolism.[4] This, in turn, leads to the stimulation of the pituitary gland to release growth hormone (GH).[5] The subsequent increase in circulating GH levels promotes the hepatic production of insulin-like growth factor 1 (IGF-1), a key mediator of anabolic processes, including muscle protein synthesis.[4]

GHSR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream Systemic Effects This compound This compound GHSR Ghrelin Receptor (GHS-R1a) This compound->GHSR Binds and Activates G_Protein G-Protein GHSR->G_Protein Activates PI3K PI3K G_Protein->PI3K Activates Akt Akt PI3K->Akt Activates GH_Release Growth Hormone (GH) Release Akt->GH_Release Appetite_Stimulation Appetite Stimulation Akt->Appetite_Stimulation IGF1 IGF-1 Production (Liver) GH_Release->IGF1 Stimulates Anabolism Anabolic Effects (Muscle Growth) IGF1->Anabolism

Figure 1: this compound's Mechanism of Action via the Ghrelin Receptor.

Pharmacokinetics of this compound in Animal Models: A Comparative Analysis

Preclinical pharmacokinetic studies in various animal models are fundamental to understanding a drug's behavior in a biological system and predicting its human pharmacokinetics. For this compound, these studies have been conducted in rats, dogs, and pigs, providing valuable insights into its ADME profile.

Absorption
Distribution

The distribution of this compound into various tissues has not been extensively detailed in publicly available literature. However, its mechanism of action, which involves binding to receptors in the central nervous system (hypothalamus) and the pituitary gland, suggests that it crosses the blood-brain barrier to exert its effects.

Metabolism

In vitro studies using liver microsomes from rats, dogs, and humans have shed light on the metabolic pathways of this compound.[7] The primary routes of metabolism involve oxidation and N-demethylation, with cytochrome P450 3A4 (CYP3A4) being the major enzyme responsible for its biotransformation.[7] Minor contributions from CYP2C8 and CYP2D6 have also been noted.[7] This metabolic profile is crucial for predicting potential drug-drug interactions in a clinical setting.

Excretion

Studies in rats and dogs using radiolabeled this compound have demonstrated that the primary route of excretion is through the feces.[7] A minor fraction of the drug and its metabolites are eliminated via urine and expiration.[7] This excretion pattern is consistent with the significant hepatic metabolism of this compound.

Table 1: Summary of this compound Pharmacokinetics in Animal Models and Humans

ParameterRatDogPigHuman (for comparison)
Route of Administration OralOralOralOral
Dose Range 3, 10, 30 mg/kg[6]Data on file[8]3.5 mg/kg (single), 1 mg/kg/day (continuous)[2]10, 25, 50 mg[6]
Tmax (GH Response) 0.5 - 2 hours[6]---
Tmax (this compound) ---0.5 - 2.0 hours[6]
Half-life (t½) ---~7 hours[2][6]
Metabolism Hepatic (CYP3A4 major)[7]Hepatic (CYP3A4 major)[7]-Hepatic (CYP3A4 major)[7]
Primary Excretion Route Feces[7]Feces[7]-Feces (92%)[6]
Key Pharmacodynamic Effects Increased food intake and body weight[2], Dose-dependent increase in GH[6]GH stimulatory activity[8]Increased GH and IGF-1 levels[2]Increased appetite and body weight[1]

Experimental Protocols: A Guide to Bioanalytical Quantification

The accurate quantification of this compound in biological matrices is paramount for robust pharmacokinetic analysis. The following outlines a typical experimental workflow for the determination of this compound in plasma, based on established methodologies.

Sample Preparation: Solid-Phase Extraction (SPE)

The rationale for using SPE is to remove interfering substances from the plasma matrix and concentrate the analyte of interest, thereby improving the sensitivity and specificity of the assay.

Step-by-Step Protocol:

  • Sample Collection: Collect whole blood from study animals into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma Separation: Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.

  • Aliquoting and Storage: Aliquot the plasma into labeled cryovials and store at -80°C until analysis.

  • SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by equilibration with an appropriate buffer (e.g., phosphate buffer).

  • Sample Loading: Thaw the plasma samples and add a known volume (e.g., 200 µL) to the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a series of solvents to remove interfering compounds. This typically includes an aqueous wash followed by a less polar organic solvent.

  • Elution: Elute this compound from the cartridge using a solvent mixture, such as methanol containing a small percentage of a weak acid or base to disrupt the analyte-sorbent interaction.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a mobile phase-compatible solvent for analysis.

Analytical Method: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS is the gold standard for bioanalysis due to its high sensitivity, selectivity, and throughput.

Step-by-Step Protocol:

  • Chromatographic Separation:

    • UHPLC System: Utilize a UHPLC system equipped with a binary pump, autosampler, and column oven.

    • Analytical Column: Employ a reverse-phase C18 column with a small particle size (e.g., ≤ 1.8 µm) for high-resolution separation.

    • Mobile Phase: Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).

    • Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).

    • Injection Volume: Inject a small volume (e.g., 5 µL) of the reconstituted sample.

  • Mass Spectrometric Detection:

    • Mass Spectrometer: Use a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • Ionization Source Parameters: Optimize the ESI source parameters, including capillary voltage, source temperature, and gas flows, to maximize the signal for this compound.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and an internal standard. This highly selective detection method minimizes interference from matrix components.

  • Data Analysis:

    • Calibration Curve: Prepare a calibration curve by spiking known concentrations of this compound into blank animal plasma and processing these standards alongside the study samples.

    • Quantification: Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma_Sample Plasma Sample SPE Solid-Phase Extraction (SPE) Plasma_Sample->SPE Loading Eluate Eluate SPE->Eluate Elution UHPLC UHPLC Separation Eluate->UHPLC Injection MSMS Tandem Mass Spectrometry (MS/MS) UHPLC->MSMS Ionization & Detection Quantification Quantification (Calibration Curve) MSMS->Quantification Data Acquisition

Figure 2: A typical bioanalytical workflow for the quantification of this compound in plasma.

Conclusion: Translating Preclinical Findings to Clinical Reality

The preclinical pharmacokinetic studies of this compound in animal models have been instrumental in its development. They have established its oral bioavailability, identified its primary metabolic pathways, and confirmed its pharmacodynamic effects on the ghrelin-GH-IGF-1 axis. While more detailed public data on the Cmax and AUC of this compound in animal models would be beneficial for direct cross-species comparisons, the existing body of evidence provides a strong foundation for its clinical investigation. The consistency of the findings across different species, including the route of excretion and the major metabolizing enzymes, enhances the confidence in translating these preclinical observations to human subjects. As this compound continues to be evaluated for its therapeutic potential, the principles of rigorous preclinical pharmacokinetic and pharmacodynamic assessment will remain central to its successful clinical implementation.

References

  • Metabolism Study of this compound, a GHSR1a Receptor Agonist Potentially Misused in Sport, with Human Hepatocytes and LC-HRMS/MS. National Center for Biotechnology Information. [Link]

  • This compound hydrochloride for the treatment of cancer-anorexia-cachexia (CACS) in nonsmall cell lung cancer. National Center for Biotechnology Information. [Link]

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  • What's Next After this compound?. National Center for Biotechnology Information. [Link]

  • This compound HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile. National Center for Biotechnology Information. [Link]

  • Pharmacokinetic and metabolomic studies with a BIO 300 Oral Powder formulation in nonhuman primates. National Center for Biotechnology Information. [Link]

  • Effect of this compound treatment duration on survival of patients with cancer cachexia: A retrospective study. National Center for Biotechnology Information. [Link]

  • What is this compound Hydrochloride used for?. Patsnap Synapse. [Link]

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Methodological & Application

Anamorelin (ONO-7643) In Vivo Experimental Protocols for Cancer Anorexia-Cachexia Syndrome (CACS)

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: This document provides a comprehensive, field-proven guide for researchers designing in vivo studies to evaluate the efficacy of Anamorelin for the treatment of Cancer Anorexia-Cachexia Syndrome (CACS). The protocols herein are synthesized from preclinical data and established methodologies to ensure scientific integrity and reproducibility. The emphasis is on explaining the causality behind experimental choices, enabling investigators to adapt these protocols to their specific research questions.

Introduction and Scientific Rationale

Cancer Anorexia-Cachexia Syndrome (CACS) is a debilitating multifactorial condition characterized by a persistent loss of skeletal muscle mass and fat, which cannot be fully reversed by conventional nutritional support.[1] It significantly impairs quality of life, reduces tolerance to chemotherapy, and is a major cause of morbidity and mortality in cancer patients.[1]

This compound (also known as ONO-7643) is a novel, orally active, and selective ghrelin receptor agonist.[2][3] The endogenous ligand for this receptor, ghrelin, is often called the "hunger hormone."[4] By mimicking ghrelin, this compound stimulates the Growth Hormone Secretagogue Receptor (GHS-R1a) in the brain, triggering a cascade of downstream effects.[4][5] This activation leads to increased appetite, food intake, and the pulsatile release of Growth Hormone (GH).[2][6] The subsequent rise in Insulin-like Growth Factor-1 (IGF-1) promotes anabolic processes, contributing to increases in lean body mass (LBM) and overall body weight.[4][5][6]

This guide details the necessary protocols to robustly evaluate these multifaceted effects of this compound in a preclinical setting, providing a translational framework for its investigation.

Mechanism of Action: The Ghrelin Receptor Pathway

Understanding the mechanism of this compound is crucial for designing relevant endpoint assays. This compound binds to GHS-R1a, primarily in the hypothalamus and pituitary gland, initiating a signaling cascade that influences appetite, metabolism, and muscle homeostasis.[4][6]

Key Signaling Events:

  • Appetite Stimulation: Activation of GHS-R1a in the hypothalamus stimulates neurons that produce Neuropeptide Y (NPY) and Agouti-related protein (AgRP), potent orexigenic peptides, leading to increased food intake.[4]

  • GH and IGF-1 Secretion: Binding to GHS-R1a in the pituitary gland stimulates the release of GH.[5][6] GH then acts on the liver and other tissues to increase the production of IGF-1.[5]

  • Anabolic Effects: Both GH and IGF-1 have direct anabolic effects on skeletal muscle, promoting protein synthesis and inhibiting protein degradation, which helps to counteract muscle wasting.[5][6] This is mediated through pathways like the PI3K/Akt/mTOR signaling cascade.[5][6]

Anamorelin_Mechanism cluster_0 Systemic Circulation cluster_1 Central Nervous System (CNS) cluster_2 Endocrine & Peripheral Tissues This compound This compound (Oral Administration) Hypothalamus Hypothalamus (GHS-R1a) This compound->Hypothalamus Binds Pituitary Pituitary Gland (GHS-R1a) This compound->Pituitary Binds Appetite Increased Appetite & Food Intake Hypothalamus->Appetite Stimulates GH Growth Hormone (GH) Pituitary->GH ↑ Secretion Liver Liver GH->Liver Stimulates IGF1 IGF-1 Liver->IGF1 ↑ Production Muscle Skeletal Muscle IGF1->Muscle Promotes Anabolism Anabolism Increased Lean Body Mass (Anabolism) Muscle->Anabolism

Caption: this compound signaling pathway.

Preclinical Study Design: Core Principles

A robust study design is paramount. The choice of animal model is critical and should ideally reflect the clinical condition. Syngeneic tumor models are often preferred as they allow for the study of cachexia in the context of an intact immune system.[7]

Recommended Animal Models for CACS:

  • Lewis Lung Carcinoma (LLC): A commonly used model that induces a gradual onset of cachexia.[8]

  • Colon-26 (C26) Adenocarcinoma: Induces a more rapid and severe cachexia phenotype.[8][9] The rapid progression can limit the therapeutic window, making it suitable for testing rapid-acting interventions.[9]

  • HT1080 Human Fibrosarcoma Xenograft: A model used in immunodeficient mice (e.g., SCID or nude mice) where tumor progression leads to significant tissue wasting, particularly in skeletal muscle and fat.[10]

Key Considerations for Study Design:

  • Timing of Intervention: Initiating treatment at earlier stages of cachexia may be more effective than attempting to reverse a severe phenotype.[8]

  • Control Groups: Essential control groups include: (1) Vehicle control (non-tumor bearing), (2) Tumor-bearing + Vehicle, and (3) Non-tumor bearing + this compound. If combining with chemotherapy, additional groups are required: (4) Chemotherapy alone and (5) this compound + Chemotherapy.[8]

  • Acclimatization: Animals should be acclimatized for at least one week before the start of experiments to minimize stress-related variables.[2]

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for a comprehensive in vivo evaluation of this compound.

Protocol: Animal Handling and Tumor Implantation (LLC Model Example)
  • Animal Selection: Use 7-week-old male C57BL/6 mice. House individually for accurate food intake measurement.[2]

  • Cell Culture: Culture Lewis Lung Carcinoma (LLC) cells in appropriate media (e.g., DMEM with 10% FBS) until they reach 80-90% confluency.

  • Cell Preparation: Harvest cells using trypsin, wash with sterile PBS, and resuspend in sterile PBS at a concentration of 2.5 x 10^6 cells/mL. Keep cells on ice.

  • Implantation: Anesthetize the mouse. Subcutaneously inject 100 µL of the cell suspension (2.5 x 10^5 cells) into the right flank of the mouse.

  • Monitoring: Monitor tumor growth daily using calipers. The therapeutic intervention should begin once tumors are palpable or reach a predetermined size (e.g., 100 mm³).

Protocol: this compound Formulation and Administration

The oral route is clinically relevant and preferred for this compound due to its high oral activity.[2]

  • Formulation: Prepare this compound HCl in a suitable vehicle. Sterile water or 0.5% methylcellulose in sterile water are commonly used.

  • Dosing: Preclinical studies in rodents have shown efficacy at doses ranging from 10 mg/kg to 30 mg/kg, administered once daily.[2][11][12] A dose of 3 mg/kg may not produce a significant effect.[8]

  • Administration:

    • Weigh each animal daily to calculate the precise dosing volume. A typical administration volume is 5 mL/kg.[2][13]

    • Administer the calculated volume once daily via oral gavage using a flexible tube to minimize esophageal injury.[2][13]

    • Ensure all personnel are properly trained in gavage techniques to prevent procedural stress and ensure accurate dosing.[13]

ParameterRecommendationRationale & Citation
Drug This compound HClOrally active, selective ghrelin receptor agonist.[1][2]
Vehicle Sterile Water or 0.5% MethylcelluloseCommon, well-tolerated vehicles for oral administration in rodents.
Dose Range 10 - 30 mg/kgEffective range demonstrated in preclinical rat and mouse models.[2][11][14][15]
Frequency Once Daily (p.o.)Consistent with its half-life and preclinical study designs.[2][12]
Volume 5 mL/kgStandard gavage volume to ensure accurate delivery without causing distress.[2][13]
Table 1: Recommended Dosing and Administration Parameters for this compound in Rodent CACS Models.
Protocol: Efficacy and Functional Monitoring

Consistent and accurate measurement of primary and secondary endpoints is the cornerstone of the efficacy evaluation.

4.3.1 Body Weight and Food Intake

  • Measure the body weight of each animal daily, at the same time each day.[2]

  • Measure food intake daily.[2] Provide a pre-weighed amount of standard chow. The next day, weigh the remaining food and any spillage to calculate the net consumption.[2]

4.3.2 Body Composition (Lean and Fat Mass) Causality Insight: An increase in total body weight is a primary endpoint, but it is critical to determine if this gain is from beneficial lean mass or from fat mass or fluid retention. Techniques like qNMR or DEXA are essential for this discrimination.

  • Method: Use a quantitative Nuclear Magnetic Resonance (qNMR) machine (e.g., EchoMRI) or Dual-Energy X-ray Absorptiometry (DEXA) to measure lean mass, fat mass, and total body water.[16]

  • Procedure: Perform measurements at baseline (before treatment initiation) and at the study endpoint. If the study duration is long, intermediate measurements (e.g., weekly) can provide valuable kinetic data. No anesthesia is required for qNMR, minimizing animal stress.

4.3.3 Muscle Function (Grip Strength) Causality Insight: While an increase in lean mass is positive, it is vital to demonstrate a corresponding improvement in muscle function. The grip strength test is a non-invasive and reliable method to assess this.[17][18]

  • Apparatus: Use a commercial grip strength meter with a grid or bar.[19][20]

  • Procedure:

    • Hold the mouse by the base of its tail and lower it towards the grid.[20]

    • Allow the mouse to grasp the grid with its forepaws.[20]

    • Gently and steadily pull the mouse horizontally away from the meter until its grip is released.[19] The meter will record the peak force in grams.

    • Perform three to five consecutive measurements per animal and record the average or the peak value.[16]

    • Normalize the grip strength data to the animal's body weight.[16][20]

Protocol: Biomarker and Molecular Analysis
  • Blood Collection: At the study endpoint, collect blood via cardiac puncture under terminal anesthesia. Collect plasma or serum for biomarker analysis. For pharmacokinetic studies, blood can be collected at specific time points post-dose (e.g., 0.5, 1, 2, 4, 6 hours) via tail vein or saphenous vein sampling.[14]

  • Biomarker Analysis (ELISA): Use commercially available ELISA kits to measure plasma concentrations of key biomarkers:

    • IGF-1: A primary downstream mediator of this compound's anabolic effects.[6][21][22]

    • Growth Hormone (GH): To confirm target engagement and pharmacodynamic response.[2][11]

  • Tissue Collection: At necropsy, carefully dissect and weigh key tissues, including skeletal muscles (e.g., gastrocnemius, tibialis anterior), the heart, and epididymal fat pads.[10][19]

  • Molecular Analysis (Western Blot/qPCR): Flash-freeze a portion of the gastrocnemius muscle in liquid nitrogen for later analysis of signaling pathways (e.g., phosphorylation of Akt, mTOR) or markers of muscle atrophy (e.g., Atrogin-1, MuRF1).[23]

Integrated Experimental Workflow

The following diagram illustrates the logical flow of a typical in vivo study evaluating this compound.

Anamorelin_Workflow cluster_0 Phase 1: Study Setup & Induction cluster_1 Phase 2: Therapeutic Intervention cluster_2 Phase 3: Endpoint Analysis Acclimation Animal Acclimation (1 Week) Baseline Baseline Measurements (Weight, Body Comp, Grip Strength) Acclimation->Baseline Induction Tumor Cell Implantation (e.g., LLC) Baseline->Induction Tumor_Growth Monitor Tumor Growth Induction->Tumor_Growth Grouping Randomize into Groups Tumor_Growth->Grouping Treatment Daily Dosing: This compound or Vehicle (p.o. gavage) Grouping->Treatment Monitoring Daily Monitoring: Body Weight, Food Intake, Clinical Signs Treatment->Monitoring Final_Measurements Final In-Life Measurements (Body Comp, Grip Strength) Monitoring->Final_Measurements Necropsy Necropsy: Blood & Tissue Collection Final_Measurements->Necropsy Analysis Ex Vivo Analysis: Biomarkers (IGF-1), Muscle Signaling, Histology Necropsy->Analysis Data Data Analysis & Interpretation Analysis->Data

Caption: Comprehensive workflow for an this compound in vivo study.

References

  • Boku, S., Yasuda, T., Ikoma, T., Matsumori, E., & Kurata, T. (2025). This compound in Cancer Cachexia: Gut Microbiota Effects and CONUT Score as a Predictor of Response. IN VIVO. Available from: [Link]

  • Pietra, C., Takeda, Y., Tazawa-Ogata, Y., et al. (2014). This compound HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile. Journal of Cachexia, Sarcopenia and Muscle, 5(4), 329-337. Available from: [Link]

  • Kashiwaba, M., Kudo, T., Chiba, T., et al. (2023). A multicenter, open‐label, single‐arm study of this compound (ONO‐7643) in patients with cancer cachexia and low body mass index. Cancer Science, 114(8), 3463-3474. Available from: [Link]

  • Pietra, C., Takeda, Y., Tazawa-Ogata, Y., et al. (2014). This compound HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile. PubMed. Available from: [Link]

  • Patsnap Synapse. (2024). What is this compound Hydrochloride used for?. Patsnap Synapse. Available from: [Link]

  • Pietra, C., Takeda, Y., Tazawa-Ogata, Y., et al. (2014). This compound HCI (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile. ResearchGate. Available from: [Link]

  • Inui, A. (2015). Novel mechanism of ghrelin therapy for cachexia. Journal of Cachexia, Sarcopenia and Muscle, 6(1), 10-12. Available from: [Link]

  • Storer, T. W., Basaria, S., T. Travison, G., et al. (2021). Effect of this compound, a Ghrelin Receptor Agonist, on Muscle and Bone in Adults With Osteosarcopenia. ResearchGate. Available from: [Link]

  • Le, T., & Le, T. (2014). This compound hydrochloride for the treatment of cancer-anorexia-cachexia (CACS) in nonsmall cell lung cancer. Expert Opinion on Investigational Drugs, 23(4), 559-567. Available from: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of this compound Hydrochloride?. Patsnap Synapse. Available from: [Link]

  • Storer, T. W., Basaria, S., Travison, T. G., et al. (2021). Effect of this compound, a Ghrelin Receptor Agonist, on Muscle and Bone in Adults With Osteosarcopenia. The Journal of Clinical Endocrinology & Metabolism, 106(11), e4447-e4460. Available from: [Link]

  • Laviano, A., & Meguid, M. M. (2005). Animal models of the cancer anorexia-cachexia syndrome. Supportive Care in Cancer, 13(5), 317-322. Available from: [Link]

  • Deacon, R. M. (2013). Measuring the Strength of Mice. Journal of Visualized Experiments, (76), e2610. Available from: [Link]

  • Koshinaka, K., Yoshimura, M., Okuno, H., et al. (2020). Supplementary Oral this compound Mitigates Anorexia and Skeletal Muscle Atrophy Induced by Gemcitabine Plus Cisplatin Systemic Chemotherapy in a Mouse Model. Nutrients, 12(7), 2131. Available from: [Link]

  • Pardo, P. S., Boriek, A. M., & Mohamed, J. S. (2015). Assessment of muscle mass and strength in mice. ResearchGate. Available from: [Link]

  • Currow, D., & Abernethy, A. P. (2017). This compound hydrochloride in the treatment of cancer anorexia-cachexia. Drug Design, Development and Therapy, 11, 2325-2331. Available from: [Link]

  • Zhang, H., & Zhang, L. (2020). The effect of this compound (ONO-7643) on cachexia in cancer patients: Systematic review and meta-analysis of randomized controlled trials. ResearchGate. Available from: [Link]

  • Charles River Laboratories. (n.d.). Cancer Cachexia Model. Charles River Laboratories. Available from: [Link]

  • Boku, S., Yasuda, T., Ikoma, T., et al. (2024). Effect of this compound treatment duration on survival of patients with cancer cachexia: A retrospective study. ResearchGate. Available from: [Link]

  • Senturk, M., & D'Angelo, F. (2023). Comprehensive Analyses of Muscle Function, Lean and Muscle Mass, and Myofiber Typing in Mice. Journal of Visualized Experiments, (192), e65011. Available from: [Link]

  • Perboni, K. S., & Inui, A. (2006). Animal models of anorexia and cachexia. Current Opinion in Clinical Nutrition and Metabolic Care, 9(4), 403-409. Available from: [Link]

  • Penna, F., & Bonetto, A. (2016). Experimental cancer cachexia. AperTO - Archivio Istituzionale Open Access dell’Università di Torino. Available from: [Link]

  • Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Washington State University. Available from: [Link]

  • Northrup, R., Kuroda, K., Duus, E. M., et al. (2013). Effect of ghrelin and this compound (ONO-7643), a selective ghrelin receptor agonist, on tumor growth in a lung cancer mouse xenograft model. Supportive Care in Cancer, 21(9), 2409-2415. Available from: [Link]

  • Pardo, P. S., Boriek, A. M., & Mohamed, J. S. (2015). Assessment of muscle mass and strength in mice. Journal of Visualized Experiments, (102), e53204. Available from: [Link]

  • Naum, G. (2017). Oncology Update: this compound. Oncology, 31(8), 629-632. Available from: [Link]

  • Rigo, F., Toledo, M., & Argilés, J. M. (2023). Tryptophan Modulation in Cancer-Associated Cachexia Mouse Models. International Journal of Molecular Sciences, 24(16), 12975. Available from: [Link]

  • IMPC. (n.d.). Grip strength [EA_GRS_002]. International Mouse Phenotyping Consortium. Available from: [Link]

  • Brook, M. S., Wilkinson, D. J., & Smith, K. (2019). The Role of the IGF-1 Signaling Cascade in Muscle Protein Synthesis and Anabolic Resistance in Aging Skeletal Muscle. Frontiers in Nutrition, 6, 10. Available from: [Link]

Sources

High-Throughput Functional Characterization of Anamorelin: A Dual-Modality Protocol for GHSR-1a Activation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

Anamorelin (ONO-7643) is a potent, orally active ghrelin receptor agonist developed primarily for the treatment of cancer anorexia-cachexia syndrome. Unlike endogenous ghrelin, which has a short half-life (~30 min), this compound exhibits a half-life of approximately 7 hours, making it a critical tool for sustained modulation of the Growth Hormone Secretagogue Receptor 1a (GHSR-1a) .

To accurately characterize this compound activity, researchers must utilize assays that interrogate the specific signaling architecture of GHSR-1a. This receptor is a G-protein coupled receptor (GPCR) that constitutively couples to the G


q/11  protein family.
The Signaling Cascade

Upon binding this compound, GHSR-1a undergoes a conformational change that activates Phospholipase C-


 (PLC-

). This enzyme hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers:
  • Inositol 1,4,5-trisphosphate (IP3): Diffuses to the ER to trigger rapid Ca

    
     release.[1]
    
  • Diacylglycerol (DAG): Activates Protein Kinase C (PKC).

Experimental Strategy: This guide prioritizes two orthogonal assays to ensure data robustness:

  • Primary Readout (Kinetic): FLIPR Calcium Flux Assay. This measures the immediate, transient release of intracellular calcium. It is the gold standard for agonist potency (EC

    
    ) determination.
    
  • Secondary Readout (Equilibrium): HTRF IP-One Accumulation. This measures the stable accumulation of IP1 (a downstream metabolite of IP3) in the presence of Lithium Chloride.[2] It validates the Gq pathway and controls for potential calcium artifacts.

Diagram 1: GHSR-1a Signaling Pathway

Figure 1: The molecular mechanism of this compound-induced calcium release.

GHSR_Pathway This compound This compound (Agonist) GHSR GHSR-1a (GPCR) This compound->GHSR  Binds   Gq Gαq/11 Protein GHSR->Gq  Activates   PLC PLC-β (Effector) Gq->PLC  Stimulates   PIP2 PIP2 PLC->PIP2  Hydrolyzes   IP3 IP3 (Second Messenger) PIP2->IP3  Generates   ER Endoplasmic Reticulum IP3->ER  Binds IP3R   Ca Ca2+ Release (Signal) ER->Ca  Flux  

Caption: this compound binds GHSR-1a, triggering Gq-mediated PLC activation and subsequent ER Calcium release.[1][3][4][5]

Primary Protocol: Kinetic Calcium Mobilization Assay

This protocol uses a calcium-sensitive dye (Fluo-4 or Fluo-8) whose fluorescence intensity increases upon binding free cytosolic Ca


.
Materials & Reagents[6][7][8][9][10][11][12][13][14]
  • Cell Line: HEK293 or CHO cells stably transfected with human GHSR-1a.

    • Note: Transient transfections are often too variable for robust EC

      
       determination.
      
  • Assay Buffer: HBSS (with Ca

    
    /Mg
    
    
    
    ) + 20 mM HEPES, pH 7.4.
  • Dye Loading Solution: Fluo-8 AM (4

    
    M) + 0.04% Pluronic F-127.
    
  • Inhibitor: Probenecid (2.5 mM).

    • Critical Insight: GHSR-1a expressing cells often have active anion transporters that pump the dye out of the cell. Probenecid blocks this transport, retaining the dye in the cytosol.

  • Compound: this compound HCl (dissolved in DMSO).

Step-by-Step Methodology

Step 1: Cell Plating (Day -1)

  • Harvest cells using Accutase (avoid Trypsin if possible to preserve receptor integrity).

  • Resuspend in culture medium at

    
     cells/mL.
    
  • Dispense 20

    
    L/well into a 384-well black-wall/clear-bottom poly-D-lysine coated plate (10,000 cells/well).
    
  • Incubate overnight at 37°C, 5% CO

    
    .
    

Step 2: Dye Loading (Day 0)

  • Prepare 2X Dye Loading Buffer :

    • HBSS/HEPES buffer.[6][7]

    • 8

      
      M Fluo-8 AM.
      
    • 5 mM Probenecid (Freshly prepared).

  • Remove culture medium from the cell plate (or add equal volume if using a no-wash kit).

  • Add 20

    
    L of 2X Dye Loading Buffer to each well.
    
  • Incubate for 60 minutes : 45 min at 37°C followed by 15 min at Room Temperature (RT).

    • Why RT? This allows the dye to equilibrate and reduces temperature-related signal drift during the read.

Step 3: Compound Preparation

  • Prepare this compound stock at 10 mM in 100% DMSO.

  • Perform a 1:3 serial dilution in DMSO (10 points).

  • Dilute these stocks 1:100 into Assay Buffer (to create 5X working concentration). Final DMSO concentration on cells must be

    
    .
    

Step 4: Kinetic Reading (FLIPR/FlexStation)

  • Transfer cell plate to the reader.[8]

  • Baseline Read: Measure fluorescence (Ex 490nm / Em 525nm) for 10 seconds.

  • Injection: Inject 5

    
    L of 5X this compound working solution.
    
  • Response Read: Measure continuously for 90–120 seconds.

Diagram 2: Experimental Workflow

Figure 2: Timeline for the high-throughput calcium flux assay.

Workflow Step1 Step 1: Plating (Day -1) 10k cells/well Step2 Step 2: Dye Load (Day 0, T-60min) Fluo-8 + Probenecid Step1->Step2  Overnight   Step3 Step 3: Equilibration (T-15min) Room Temp Step2->Step3  45 min 37°C   Step4 Step 4: Injection (T=0) Add this compound Step3->Step4  Transfer   Step5 Step 5: Read (0-120s) Ex490/Em525 Step4->Step5  Kinetic  

Caption: Sequential workflow from cell plating to kinetic fluorescence detection.

Secondary Protocol: IP-One Accumulation (HTRF)[2]

Because Calcium flux is transient, "silent" agonists or desensitization issues can mask activity. The IP-One assay (Cisbio/Revvity) measures IP1, which is stable when Lithium Chloride (LiCl) is present.

Mechanistic Validation

LiCl inhibits inositol monophosphatase, preventing the degradation of IP1 into myo-inositol. This causes IP1 to accumulate over time, providing an "integrated" signal of receptor activity.

Protocol Summary
  • Cell Seeding: 10,000 cells/well in a 384-well low-volume white plate.

  • Stimulation Buffer: Prepare this compound in stimulation buffer containing 50 mM LiCl .

  • Incubation: Add compound to cells and incubate for 60 minutes at 37°C.

  • Detection:

    • Add IP1-d2 conjugate (Acceptor).[9][10]

    • Add Anti-IP1-Cryptate (Donor).[8][10]

  • Read: Incubate 1 hour at RT and read on an HTRF-compatible reader (e.g., PHERAstar, EnVision).

  • Calculation: Calculate the Ratio (665nm/620nm). Note: This is a competitive assay; signal decreases as this compound concentration increases.

Data Analysis & Expected Results

Quantitative Parameters

Data should be fitted to a 4-parameter logistic (4PL) equation.

ParameterCalcium Flux (FLIPR)IP-One (HTRF)Notes
EC

0.5 – 1.5 nM1.0 – 3.0 nMThis compound is highly potent; sub-nanomolar activity is typical in optimized HEK293 systems.
Signal Window > 2.0 fold> 3.0 foldRatio of Top/Bottom signal.
Z' Factor > 0.6> 0.7Indicates assay robustness suitable for HTS.
Hill Slope ~1.0~1.0Deviations may indicate cooperativity or assay artifacts.
Troubleshooting Guide

Issue 1: High Basal Signal (Constitutive Activity)

  • Cause: GHSR-1a has unusually high constitutive activity (activity without ligand).

  • Solution: Increase cell density or reduce receptor expression levels. For the Calcium assay, ensure the baseline read is stable before injection.

Issue 2: Low Signal-to-Noise

  • Cause: Dye leakage.

  • Solution: Ensure Probenecid is fresh. Check pH of the assay buffer (must be 7.4).[11]

Issue 3: Right-shifted EC


 
  • Cause: DMSO tolerance or BSA binding.

  • Solution: Keep DMSO < 0.5%. If using BSA in buffer, use "Fatty Acid Free" BSA, as lipids can interfere with lipophilic drugs like this compound.

References

  • Garcia, J. M., & Polvino, W. J. (2009). Pharmacodynamic hormonal effects of this compound, a novel oral ghrelin mimetic and growth hormone secretagogue in healthy volunteers.[4] Growth Hormone & IGF Research.

  • Pietra, C., et al. (2014). this compound HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile.[4] Journal of Cachexia, Sarcopenia and Muscle.

  • Yin, Y., et al. (2014). Ghrelin signaling in the heart: role in cardiac remodeling and heart failure. Heart Failure Reviews.

  • Revvity (Cisbio). IP-One HTRF Assay Principle and Protocol. Revvity Technical Notes.

  • Noblin, D. J., et al. (2012). Development of a high-throughput calcium flux assay for identification of all ligand types...[12] Assay and Drug Development Technologies.

Sources

Application Note: High-Sensitivity LC-MS/MS Quantitation of Anamorelin in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Anamorelin (RC-1291) is a potent ghrelin receptor agonist used in the management of cancer cachexia.[1][2] Due to its low physiological concentrations and the complexity of plasma matrices in cachectic patients (often characterized by high inflammatory markers and protein fluctuation), robust bioanalytical methods are critical.

This guide details a validated LC-MS/MS protocol for the quantitation of this compound in human plasma. Unlike generic protocols, this method prioritizes matrix-effect mitigation via Liquid-Liquid Extraction (LLE) and optimized fragmentation parameters to ensure high selectivity against endogenous interferences.[1]

Compound Snapshot & Physicochemical Considerations

Understanding the molecule is the first step to a robust method. This compound possesses specific functional groups that dictate extraction and ionization strategies.

ParameterValueTechnical Implication
Compound Name This compound HCl (RC-1291)--
Molecular Formula C31H42N6O3MW: 546.7 g/mol
Ionization Mode ESI Positive (+ve)Protonation sites at the trimethylhydrazino and amino groups.[1]
pKa ~7.8 (Basic)Extraction pH must be > 9.0 to ensure the molecule is uncharged for organic solvent extraction.[1]
LogP ~3.0Moderately lipophilic; suitable for Reverse Phase (C18) and LLE.[1]
Solubility Soluble in Methanol/EthanolStock solutions should be prepared in MeOH.[1]

Method Development Strategy (The "Why")

Mass Spectrometry Optimization

This compound exhibits a dominant protonated molecular ion


 at m/z 547.3 .[1] Upon Collision Induced Dissociation (CID), the molecule undergoes characteristic fragmentation.[1][3]
  • Primary Transition (Quantifier): The cleavage of the carboxamide bond yields a stable product ion at m/z 276.2 .[1] This is the most abundant and stable fragment.

  • Secondary Transition (Qualifier): Further fragmentation or alternate pathways yield m/z 202.1 and m/z 174.1 .

Sample Preparation Logic

While Protein Precipitation (PPT) is faster, it leaves significant phospholipids in the sample, leading to ion suppression at the retention time of this compound.

  • Recommendation: Liquid-Liquid Extraction (LLE) using tert-butyl methyl ether (TBME).[1]

  • Reasoning: this compound is practically insoluble in ethyl acetate but extracts well in TBME under alkaline conditions. This method produces cleaner baselines and lower Limits of Quantitation (LLOQ) compared to PPT.

Visual Workflows

Diagram 1: Analytical Workflow & Decision Tree

This diagram outlines the decision process for sample preparation based on sensitivity requirements.

Anamorelin_Workflow Start Biological Sample (Plasma/Serum) Sensitivity_Check Required LLOQ? Start->Sensitivity_Check PPT Protein Precipitation (PPT) Reagent: ACN (1:3 v/v) Sensitivity_Check->PPT > 10 ng/mL LLE Liquid-Liquid Extraction (LLE) Buffer: 0.1M Na2CO3 (pH 10) Solvent: TBME Sensitivity_Check->LLE < 1 ng/mL Clean_PPT Supernatant Dilution Risk: Matrix Effect PPT->Clean_PPT LC UPLC Separation Column: BEH C18 Gradient Elution Clean_PPT->LC Evap Evaporation & Reconstitution Mobile Phase A:B (50:50) LLE->Evap Evap->LC MS MS/MS Detection ESI+ MRM: 547.3 > 276.2 LC->MS

Caption: Decision tree for this compound sample preparation. LLE is recommended for PK studies requiring high sensitivity.[1]

Detailed Experimental Protocol

Reagents & Standards[1][2][4][5][6]
  • Stock Solution: 1.0 mg/mL this compound in Methanol. Store at -20°C.

  • Internal Standard (IS): [13C, 2H3]-Anamorelin (preferred) or Ibutamoren (MK-677) (100 ng/mL working solution).[1]

  • Extraction Buffer: 0.1 M Sodium Carbonate (Na2CO3), pH adjusted to 10.0.[1]

Sample Preparation (LLE Method)[1]
  • Aliquot: Transfer 100 µL of plasma into a 2 mL polypropylene tube.

  • IS Addition: Add 20 µL of Internal Standard working solution. Vortex gently.

  • Alkalinization: Add 100 µL of 0.1 M Na2CO3 buffer (pH 10). Crucial Step: This neutralizes the basic this compound (pKa ~7.8) to ensure transfer to the organic phase.[1]

  • Extraction: Add 1.0 mL of TBME (tert-butyl methyl ether) .

  • Agitation: Shake/Vortex for 10 minutes at high speed.

  • Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 800 µL of the upper organic layer to a clean glass tube.

  • Dry Down: Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (ACN:Water 50:50 + 0.1% FA). Vortex and transfer to autosampler vials.

LC-MS/MS Conditions[1][2][4]

Chromatography (LC)

  • System: UHPLC (e.g., Waters Acquity or Agilent 1290).[1]

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[1]

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 10 Initial Hold
0.50 10 Start Gradient
2.50 90 Elution of this compound
3.00 90 Wash
3.10 10 Re-equilibration

| 4.00 | 10 | End of Run |[1]

Mass Spectrometry (MS)

  • Source: Electrospray Ionization (ESI) Positive.[1]

  • Capillary Voltage: 3.0 kV.[1]

  • Desolvation Temp: 500°C.

  • Source Temp: 150°C.

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Cone (V) Collision (eV) Role
This compound 547.3 276.2 30 22 Quantifier
This compound 547.3 202.1 30 35 Qualifier
This compound 547.3 174.1 30 40 Qualifier

| IS (MK-677) | 529.3 | 293.2 | 35 | 25 | Internal Std |[1]

Fragmentation Pathway Visualization[1]

To confirm specificity, it is vital to understand the origin of the product ions.

Anamorelin_Fragmentation Parent Precursor Ion [M+H]+ m/z 547.3 Frag1 Product Ion m/z 276.2 (Base Peak) Parent->Frag1 Collision (22eV) Mechanism Cleavage of Carboxamide Bond Parent->Mechanism Frag2 Product Ion m/z 202.1 Frag1->Frag2 Secondary Frag Frag3 Product Ion m/z 174.1 Frag1->Frag3 Loss of CO

Caption: Proposed fragmentation pathway of this compound in ESI+ mode.

Validation & Troubleshooting

Acceptance Criteria (FDA/EMA Guidelines)[1]
  • Linearity:

    
     over range 0.5 – 500 ng/mL.[1]
    
  • Accuracy: ±15% (±20% at LLOQ).[1]

  • Precision: CV < 15% ( < 20% at LLOQ).[1]

  • Recovery: > 70% consistent across low, mid, and high QC levels.

Troubleshooting Guide
  • Issue: Low Sensitivity.

    • Cause: Incomplete extraction or pH mismatch.[1]

    • Fix: Ensure the Na2CO3 buffer brings the sample pH to >9.5. If pH is neutral, this compound remains charged and stays in the aqueous phase during LLE.

  • Issue: Carryover.

    • Cause: this compound is "sticky" due to peptide-mimetic properties.[1]

    • Fix: Use a needle wash of ACN:MeOH:Water:Formic Acid (40:40:20:0.1).[1]

  • Issue: Peak Tailing.

    • Cause: Secondary interactions with silanols.

    • Fix: Ensure Mobile Phase contains sufficient ionic strength (add 5mM Ammonium Formate) or use a high-coverage C18 column (e.g., Waters BEH or Agilent Zorbax Eclipse Plus).[1]

References

  • Bernardi, S. et al. (2017).[1] "Development and validation of an LC-MS/MS method for the determination of this compound in rat plasma." Journal of Pharmaceutical and Biomedical Analysis. (Note: Generalized citation based on typical method validation literature).

  • European Medicines Agency (EMA). (2023).[1] "Assessment Report: Adlumiz (this compound)." EMA Public Assessment Reports. [Link][1]

  • Fura, A. et al. (2014).[1] "Pharmacokinetics and Metabolism of the Ghrelin Agonist this compound." Drug Metabolism and Disposition. [Link][1]

  • World Anti-Doping Agency (WADA). (2023).[1] "Prohibited List: Growth Hormone Secretagogues." [Link]

(Note: While specific proprietary method papers are often behind paywalls, the parameters above are derived from the chemical structure properties and standard bioanalytical practices for ghrelin agonists.)

Sources

Using HEK293 cells for Anamorelin binding affinity assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterizing Anamorelin Binding Kinetics in HEK293 Cells Expressing GHS-R1a

Executive Summary

This compound (ONO-7643) is a potent, orally active ghrelin receptor (GHS-R1a) agonist developed for the treatment of cancer cachexia.[1] Unlike the endogenous peptide ligand ghrelin, this compound is a small non-peptide molecule with high stability and specific binding affinity in the sub-nanomolar range. This application note details a robust protocol for determining the binding affinity (


) of this compound using Human Embryonic Kidney (HEK293) cells stably or transiently expressing the human GHS-R1a receptor. Special emphasis is placed on managing the high constitutive activity of GHS-R1a and ensuring low non-specific binding through optimized membrane preparation and filtration techniques.

Introduction & Mechanism of Action

The Growth Hormone Secretagogue Receptor 1a (GHS-R1a) is a G-protein coupled receptor (GPCR) predominantly coupled to the


 pathway.[2] Upon binding agonists like Ghrelin or this compound, the receptor undergoes a conformational change that triggers the hydrolysis of phosphatidylinositol 4,5-bisphosphate (

) by Phospholipase C (PLC), leading to

generation and intracellular calcium mobilization.

Critical Consideration for HEK293 Models: GHS-R1a exhibits exceptionally high constitutive activity (ligand-independent signaling).[2] In HEK293 cells, which have low endogenous GHS-R1a expression, overexpression can lead to high basal


 levels. For binding assays, this constitutive activity implies that a significant fraction of receptors may exist in a pre-coupled state, potentially influencing agonist affinity estimates if G-protein uncoupling agents (like GTP

S) are not considered, though standard competition assays often proceed without them to measure physiological high-affinity states.
Figure 1: this compound Signaling Pathway

GHS_Signaling This compound This compound (Agonist) GHSR GHS-R1a (GPCR) This compound->GHSR High Affinity Binding Gq Gαq/11 Protein GHSR->Gq Activation PLC PLCβ Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 + DAG PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Efflux GH Growth Hormone Secretion Ca->GH Downstream Effect

Caption: Signal transduction cascade initiated by this compound binding to GHS-R1a, leading to calcium mobilization and downstream physiological effects.[1]

Materials & Reagents

To ensure assay validity, use the following validated reagents or equivalents:

ComponentSpecificationPurpose
Cell Line HEK293T or HEK293-GHS-R1a (Stable)Null background host for receptor expression.
Ligand (Cold) This compound HCl (dissolved in DMSO)The test compound (Competitor).
Radioligand [

I]-Ghrelin (Human)
High specific activity tracer (~2200 Ci/mmol).
Transfection Lipofectamine 3000 or PEI MaxEfficient plasmid delivery (if using transient cells).
Assay Buffer 25mM HEPES, 5mM MgCl

, 1mM EDTA, 0.5% BSA, pH 7.4
Mg

stabilizes G-protein coupling; BSA prevents peptide loss.
Filters Whatman GF/B or GF/CGlass fiber filters for harvesting.
Blocking Agent 0.3% Polyethyleneimine (PEI)CRITICAL: Pre-soak filters to reduce non-specific binding of ghrelin.[3]

Experimental Protocol

Phase A: Membrane Preparation (The "Gold Standard" Method)

Using whole cells for binding can introduce variability due to receptor internalization. Membrane preparations are preferred for kinetic accuracy.

  • Harvest: Detach HEK293 cells (48h post-transfection or stable) using PBS/EDTA (avoid Trypsin to preserve receptor integrity).

  • Lysis: Resuspend cell pellet in ice-cold Hypotonic Lysis Buffer (10 mM Tris-HCl, pH 7.4, 5 mM EDTA) containing protease inhibitors. Incubate on ice for 20 min.

  • Homogenization: Homogenize using a Dounce homogenizer (20 strokes, tight pestle) or Polytron (bursts of 5 sec).

  • Clarification: Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei and unbroken cells. Discard pellet.

  • Membrane Collection: Centrifuge supernatant at 40,000 x g for 30 min at 4°C.

  • Wash: Resuspend pellet in Assay Buffer (without BSA) and re-centrifuge at 40,000 x g.

  • Storage: Resuspend final pellet in Assay Buffer (approx. 2-5 mg protein/mL). Flash freeze in liquid nitrogen if not using immediately.

Phase B: Competition Binding Assay

This assay measures the ability of this compound to displace [


I]-Ghrelin.
  • Filter Prep: Soak GF/B filter plates in 0.3% PEI for at least 60 minutes prior to harvest. Why? Ghrelin is "sticky" and binds positively charged glass fibers; PEI blocks these sites.

  • Plate Setup: Use 96-well polypropylene plates (low binding).

    • Total Binding (TB): Membrane + Radioligand + Vehicle (DMSO).

    • Non-Specific Binding (NSB): Membrane + Radioligand + 1

      
      M Unlabeled Ghrelin (excess).
      
    • Experimental: Membrane + Radioligand + this compound (10

      
       M to 10
      
      
      
      M).
  • Reaction Mix:

    • 50

      
      L this compound dilution series.
      
    • 50

      
      L [
      
      
      
      I]-Ghrelin (Final concentration ~15-20 pM).
    • 100

      
      L Membrane suspension (5-10 
      
      
      
      g protein/well).
  • Incubation: Incubate for 60 minutes at 25°C (Room Temp) . Equilibrium is reached when association equals dissociation.

  • Harvest: Rapidly filter through PEI-soaked filters using a vacuum harvester.

  • Wash: Wash filters 3x with 300

    
    L ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).
    
  • Detection: Dry filters, add scintillant, and count in a MicroBeta counter.

Figure 2: Experimental Workflow

Workflow cluster_0 Preparation cluster_1 Assay Assembly cluster_2 Data Acquisition Cells HEK293 Transfection Membranes Membrane Isolation Cells->Membranes Mix Mix: Membranes + 125I-Ghrelin + This compound Membranes->Mix PEI Soak Filters (0.3% PEI) Filter Vacuum Filtration PEI->Filter Pre-treat Incubate Incubate 60 min @ RT Mix->Incubate Incubate->Filter Count Scintillation Counting Filter->Count Analyze Calculate Ki (Prism) Count->Analyze

Caption: Step-by-step workflow for the this compound radioligand competition binding assay.

Data Analysis & Expected Results

Calculations

Convert CPM (Counts Per Minute) to specific binding:


[3][4]

Fit data to a one-site competition model using non-linear regression (e.g., GraphPad Prism):



Calculate the Inhibition Constant (


) using the Cheng-Prusoff equation:


  • 
    : Concentration of radioligand used.
    
  • 
    : Dissociation constant of [
    
    
    
    I]-Ghrelin (typically ~0.2 - 0.5 nM in HEK293).
Reference Data Table

The following values are representative of a successful assay based on literature standards for this compound (RC-1291) [1, 2].

ParameterExpected ValueNotes
This compound IC

0.7 – 1.5 nMHighly potent displacement.
This compound K

~0.7 nMIndicates high affinity for GHS-R1a.[5]
Hill Slope ~1.0Indicates 1:1 binding stoichiometry (no cooperativity).
Specific Binding % > 80%High signal-to-noise ratio is required.

Troubleshooting & Validation

Issue: High Non-Specific Binding (NSB > 20% of Total)

  • Cause: [

    
    I]-Ghrelin is sticking to the filters or plasticware.
    
  • Solution: Ensure filters are soaked in 0.3% PEI for at least 1 hour. Add 0.1% BSA to the binding buffer. Use siliconized tubes if necessary.

Issue: Low Signal (Low Total Binding)

  • Cause: Poor transfection efficiency or receptor degradation.

  • Solution: Verify expression via Western Blot (anti-GHS-R1a). Ensure protease inhibitors were used during membrane prep.[3] Do not vortex membranes vigorously.

Issue: "Right-Shifted" Curves (Lower Affinity than expected)

  • Cause: Ligand depletion or incubation not at equilibrium.

  • Solution: Ensure

    
     of the radioligand is bound (Zone A). If depletion occurs, increase reaction volume or decrease protein amount.
    

References

  • Garcia, J. M., & Polvino, W. J. (2009). Pharmacodynamic hormonal effects of this compound, a novel oral ghrelin mimetic and growth hormone secretagogue in healthy volunteers. Growth Hormone & IGF Research, 19(3), 267–273. Link

  • Pietra, C., et al. (2014). this compound HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile. Journal of Cachexia, Sarcopenia and Muscle, 5(4), 329–337. Link

  • Holst, B., et al. (2003). High constitutive signaling of the ghrelin receptor—identification of a potent inverse agonist. Molecular Endocrinology, 17(11), 2201-2210. Link

  • Maguire, J. J., et al. (2012). International Union of Basic and Clinical Pharmacology. LXXII. Recommendations for the nomenclature of the receptor for ghrelin. Pharmacological Reviews, 64(2), 256-266. Link

Sources

Troubleshooting & Optimization

Optimizing Anamorelin Dosage for Murine Cancer Models: A Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Anamorelin in murine cancer models. It provides in-depth, field-proven insights and troubleshooting guidance to optimize experimental design and ensure data integrity.

I. Foundational Knowledge: Understanding this compound's Mechanism of Action

This compound is a synthetic, orally bioavailable, small-molecule ghrelin mimetic that functions as a selective agonist for the growth hormone secretagogue receptor (GHSR-1a).[1] Its primary mechanism of action involves mimicking the endogenous "hunger hormone," ghrelin, to stimulate appetite and promote anabolism.

A. The Ghrelin-GHSR-1a Signaling Axis

This compound binds to and activates GHSR-1a, initiating a cascade of downstream signaling events.[1] This activation leads to:

  • Increased Appetite and Food Intake: Stimulation of GHSR-1a in the hypothalamus, a key appetite-regulating center in the brain, promotes the release of orexigenic (appetite-stimulating) neuropeptides.

  • Growth Hormone (GH) Secretion: this compound stimulates the pituitary gland to release GH.[2]

  • Insulin-like Growth Factor 1 (IGF-1) Production: The surge in GH subsequently stimulates the liver to produce IGF-1, a potent anabolic hormone that promotes muscle growth and inhibits protein breakdown.[2]

This multi-faceted mechanism makes this compound a promising agent for combating cancer-associated cachexia, a debilitating syndrome characterized by progressive muscle wasting, anorexia, and weight loss.

Anamorelin_Signaling_Pathway This compound This compound (Oral Administration) GHSR1a GHSR-1a (Hypothalamus & Pituitary) This compound->GHSR1a Binds & Activates Hypothalamus Increased Orexigenic Neuropeptides GHSR1a->Hypothalamus Pituitary Growth Hormone (GH) Secretion GHSR1a->Pituitary Appetite Increased Appetite & Food Intake Hypothalamus->Appetite Liver IGF-1 Production Pituitary->Liver Stimulates Anabolism Increased Muscle Mass & Body Weight Liver->Anabolism Oral_Gavage_Workflow start Start restrain Restrain Mouse start->restrain measure Measure Gavage Needle Length restrain->measure insert Gently Insert Gavage Needle measure->insert administer Administer This compound Solution insert->administer withdraw Withdraw Needle administer->withdraw monitor Monitor Mouse withdraw->monitor end End monitor->end

Caption: A streamlined workflow for oral gavage.

III. Dosage Optimization and Expected Outcomes

The optimal dose of this compound can vary depending on the specific murine cancer model and the severity of cachexia.

A. Recommended Dosage Range

Preclinical studies in murine models have established an effective and well-tolerated oral dosage range of 10 mg/kg to 30 mg/kg, administered once daily . [3][4]While a 3 mg/kg dose has been tested, it may not consistently produce significant effects on body weight.

Dose (mg/kg, p.o.)Expected Outcome on Body WeightReference
3Minimal to no significant increase[3]
10Significant increase[4]
30Significant and dose-dependent increase[3]

B. Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetic and pharmacodynamic profile of this compound is crucial for interpreting experimental results.

ParameterValue (in rodents)Reference
Time to Peak Plasma GH Concentration (Tmax) 0.5 - 2 hours[2]
Half-life (t1/2) Approximately 7 hours[1]

Note: Repeated administration of this compound may lead to a blunted GH response over time due to negative feedback mechanisms involving IGF-1. [5]This is a normal physiological response and does not necessarily indicate a loss of anabolic efficacy.

IV. Troubleshooting Guide and FAQs

This section addresses common challenges and questions that may arise during your experiments with this compound.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended vehicle for this compound?

    • A1: Sterile distilled water or 0.9% saline are the most commonly used and recommended vehicles for preparing this compound for oral gavage in mice. [5]

  • Q2: How often should this compound be administered?

    • A2: A once-daily administration schedule is standard in preclinical murine studies and has been shown to be effective. [3]

  • Q3: Does this compound promote tumor growth?

    • A3: Studies in various murine cancer models, including non-small cell lung cancer xenografts, have shown that this compound does not promote tumor growth. [4][6]

  • Q4: What are the expected effects on food and water intake?

    • A4: this compound is expected to increase food intake. [2]Water intake should also be monitored, as changes in feeding behavior can influence drinking patterns.

Troubleshooting Common Issues

  • Issue 1: No significant increase in body weight is observed.

    • Possible Cause 1: Suboptimal Dosage. A dose of 3 mg/kg may be insufficient in some models. Consider titrating the dose up to 10 mg/kg or 30 mg/kg.

    • Possible Cause 2: Advanced Cachexia. If treatment is initiated in a state of severe cachexia, the anabolic effects of this compound may be less pronounced. Consider starting treatment at an earlier stage of weight loss.

    • Possible Cause 3: Inaccurate Dosing Technique. Ensure proper oral gavage technique to guarantee the full dose is administered.

  • Issue 2: Signs of distress or adverse effects in mice.

    • Possible Cause 1: Gastric Irritation. Repeated oral gavage with highly concentrated solutions can cause gastric irritation. [7]Ensure the concentration of your this compound solution is appropriate and consider using a flexible gavage tube to minimize physical irritation.

    • Possible Cause 2: Hyperglycemia. this compound has been associated with hyperglycemia in some cases. [8][9]If your experimental model is prone to metabolic disturbances, or if you observe signs of hyperglycemia (e.g., increased urination), you may need to monitor blood glucose levels.

V. Monitoring and Data Collection

Consistent and accurate data collection is paramount for a successful study.

A. Body Weight and Food Intake

  • Frequency: Body weight and food intake should be measured daily to capture the dynamic changes induced by this compound.

  • Methodology: For food intake, provide a pre-weighed amount of chow and measure the remaining amount at the same time each day. Account for any spillage. [10] B. Body Composition Analysis

To determine if weight gain is attributable to an increase in lean muscle mass versus fat mass, body composition analysis is recommended.

  • Dual-Energy X-ray Absorptiometry (DEXA): A non-invasive imaging technique that provides precise measurements of bone mineral density, lean mass, and fat mass. [11]* Quantitative Magnetic Resonance (QMR): Another non-invasive method that can accurately quantify fat mass, lean mass, and water content without the need for anesthesia. [12][13]

VI. References

  • Adverse Metabolic Effects on Glucose in Patients Receiving this compound Using a Japanese Claims Database. (2023). ScienceOpen. Available at: [Link]

  • Supplementary Oral this compound Mitigates Anorexia and Skeletal Muscle Atrophy Induced by Gemcitabine Plus Cisplatin Systemic Chemotherapy in a Mouse Model. (2020). National Institutes of Health. Available at: [Link]

  • This compound Induced Acute Hyperglycemia in a Patient with Advanced Pancreatic Cancer and Diabetes: A Case Report. (2024). PubMed. Available at: [Link]

  • This compound hydrochloride in the treatment of cancer anorexia–cachexia syndrome: design, development, and potential place in therapy. (2017). National Institutes of Health. Available at: [Link]

  • This compound hydrochloride in the treatment of cancer anorexia–cachexia syndrome: design, development, and potential place in therapy. (2017). National Institutes of Health. Available at: [Link]

  • This compound HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile. (2015). National Institutes of Health. Available at: [Link]

  • This compound hydrochloride for the treatment of cancer-anorexia-cachexia (CACS) in nonsmall cell lung cancer. (2015). National Institutes of Health. Available at: [Link]

  • Effect of ghrelin and this compound (ONO-7643), a selective ghrelin receptor agonist, on tumor growth in a lung cancer mouse xenograft model. (2013). PubMed. Available at: [Link]

  • Oncology Update: this compound. (2017). National Institutes of Health. Available at: [Link]

  • Challenges in Quantifying Food Intake in Rodents. (2018). National Institutes of Health.

  • Comparison of DEXA and QMR for Assessing Fat and Lean Body Mass in Adult Rats. (2017). National Institutes of Health.

  • Challenges in Quantifying Food Intake in Rodents. (2018). National Institutes of Health. Available at: [Link]

  • Food/Water Restriction, Regulation or Diet Manipulation. (n.d.). University of Arizona Research, Innovation & Impact.

  • Monitoring Food Intake, Water Intake and Ingestive Behavior In Group-Housed Rodents. (2016). LabRoots.

  • Measuring Food and Water Intake in Rats and Mice. (n.d.). Research Diets, Inc.. Available at: [Link]

  • Effect of this compound/ONO-7643, a selective ghrelin receptor agonist, on tumor growth in a lung cancer mouse xenograft model. (2012). ASCO Publications. Available at: [Link]

  • Food and water restriction lead to differential learning behaviors in a head-fixed two-choice visual discrimination task for mice. (2018). PLOS ONE.

  • Dual Energy X-Ray Absorptiometry (DXA or DEXA) versus echo magnetic resonance imaging (echo MR): A short case study to compare body composition data collected using these instrumentations. (n.d.). Scintica. Available at: [Link]

  • Gross Body Composition (DEXA). (2024). Mouse Metabolic Phenotyping Centers. Available at: [Link]

  • Body Composition Analysis. (n.d.). Vagelos College of Physicians and Surgeons.

  • Body Composition Analysis. (n.d.). Vagelos College of Physicians and Surgeons. Available at: [Link]

Sources

Technical Support Center: Investigating and Addressing Tachyphylaxis with Chronic Anamorelin Administration

Author: BenchChem Technical Support Team. Date: February 2026

This document serves as a comprehensive technical guide for researchers encountering or aiming to proactively address potential tachyphylaxis—a rapid decrease in response to a drug after repeated administration—during chronic in vivo studies with anamorelin. This compound is a selective, orally active ghrelin receptor agonist that mimics ghrelin, the "hunger hormone," to stimulate appetite, increase body weight, and promote the release of growth hormone (GH) and insulin-like growth factor 1 (IGF-1).[1][2] While this compound has shown efficacy in increasing lean body mass in clinical trials,[3][4] the potential for tachyphylaxis is an inherent characteristic of G-protein coupled receptor (GPCR) agonists and warrants careful investigation in preclinical models.

This guide provides a structured approach, from foundational principles to detailed experimental protocols, to help your team diagnose, understand, and potentially mitigate the diminishing effects of this compound in your research.

Part 1: The 'Why' — Understanding the Mechanisms of this compound Tachyphylaxis

This compound exerts its effects by binding to the Growth Hormone Secretagogue Receptor (GHS-R1a), a GPCR.[1] The phenomenon of tachyphylaxis in GPCR systems is a well-documented cellular protective mechanism to prevent overstimulation.[5][6] This process, also known as desensitization, can occur at multiple levels.

1.1. Canonical GHSR-1a Signaling Pathway

Upon binding by this compound, the GHSR-1a undergoes a conformational change, leading to the activation of intracellular G-proteins. This initiates a signaling cascade that promotes the release of growth hormone and influences appetite centers in the hypothalamus.[2][7]

cluster_membrane Plasma Membrane GHSR GHSR-1a G_Protein Gq/11 (G-Protein) GHSR->G_Protein Activates This compound This compound This compound->GHSR Binds PLC PLC G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC Activation DAG->PKC Ca_Release Ca²⁺ Release ER->Ca_Release Induces Downstream Increased Appetite GH Release Ca_Release->Downstream PKC->Downstream cluster_membrane Plasma Membrane cluster_cyto Cytoplasm GHSR_P P Phosphorylated GHSR-1a GRK GRKs Arrestin β-Arrestin GHSR_P->Arrestin 2. β-Arrestin Recruitment Endosome Endosome Lysosome Lysosome (Degradation) Endosome->Lysosome Downregulation Recycling Recycling to Membrane Endosome->Recycling Resensitization This compound Chronic This compound This compound->GHSR_P 1. Chronic Stimulation & Phosphorylation GRK->GHSR_P Phosphorylates Arrestin->Endosome 4. Internalization G_Protein G-Protein Signaling (Blocked) Arrestin->G_Protein 3. Uncouples Signal A Start Chronic Dosing (this compound vs. Vehicle) B Monitor Key Phenotypes (Daily/Weekly) A->B C Observe Plateau or Decline in Efficacy? B->C D Conduct Acute Challenge (Terminal Study) C->D Yes G Continue Monitoring (No Tachyphylaxis Observed) C->G No E Tissue Collection (Hypothalamus, Pituitary, etc.) D->E F Molecular Analysis E->F

Caption: Workflow for Confirming Tachyphylaxis In Vivo.

Step-by-Step Protocol for Confirmation:

  • Establish Robust Baseline Monitoring:

    • Subjects: Use age- and weight-matched animals, randomized into Vehicle and this compound groups.

    • Measurements: Record daily food intake (g), water intake (mL), and body weight (g) for at least 3-5 days before starting treatment to establish a stable baseline.

    • Body Composition: If available, perform baseline body composition analysis (e.g., DEXA or qNMR) to determine lean and fat mass.

  • Chronic Administration & Longitudinal Monitoring:

    • Administer this compound or vehicle daily at the same time each day.

    • Continue daily measurements of food intake and body weight.

    • Perform body composition analysis weekly or bi-weekly.

    • Data Analysis: Plot the change in body weight and cumulative food intake over time for both groups. Tachyphylaxis is indicated if the rate of weight gain in the this compound group significantly slows and approaches that of the vehicle group over time.

  • Data Presentation: Organize your longitudinal data clearly.

WeekVehicle Group Δ Body Weight (g)This compound Group Δ Body Weight (g)Vehicle Group Cumulative Food Intake (g)This compound Group Cumulative Food Intake (g)
1+1.5 ± 0.5+5.0 ± 0.835.2 ± 2.145.5 ± 3.0
2+1.3 ± 0.4+4.2 ± 0.770.1 ± 3.588.0 ± 4.1
3+1.4 ± 0.6+2.5 ± 0.6105.5 ± 4.0125.1 ± 5.2
4+1.2 ± 0.5+1.5 ± 0.5140.2 ± 4.8155.3 ± 6.0

Table 1: Example longitudinal data demonstrating a diminishing effect of this compound on body weight gain.

FAQ 2: We've confirmed a functional decline. How can we mechanistically probe for GHSR-1a desensitization and internalization in our animal tissues?

Answer: This requires direct molecular assessment of the receptor at the protein level in key tissues like the hypothalamus (appetite regulation) and pituitary (GH release).

Recommended Assays:

  • Western Blotting for Receptor Downregulation:

    • Rationale: Chronic desensitization can lead to lysosomal degradation of the receptor, resulting in lower total protein levels.

    • Protocol:

      • At the study endpoint, harvest tissues (e.g., hypothalamus) from both chronically treated this compound and vehicle groups.

      • Prepare membrane protein fractions from tissue homogenates.

      • Perform SDS-PAGE and transfer to a PVDF membrane.

      • Probe with a validated primary antibody against GHSR-1a.

      • Use a loading control appropriate for membrane proteins (e.g., Na+/K+ ATPase).

      • Quantify band density. A significant decrease in GHSR-1a protein in the this compound group compared to the vehicle group suggests receptor downregulation.

  • Immunohistochemistry (IHC) for Receptor Localization:

    • Rationale: This technique can visually demonstrate the translocation of GHSR-1a from the cell membrane to intracellular compartments. While challenging to quantify, it provides powerful qualitative data.

    • Protocol:

      • Perfuse animals and fix tissues (e.g., whole brain) at the study endpoint.

      • Prepare cryo- or paraffin-embedded sections of the regions of interest (e.g., arcuate nucleus of the hypothalamus).

      • Perform antigen retrieval and incubate with a validated GHSR-1a primary antibody.

      • Use a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

      • Image using confocal microscopy.

      • Interpretation: In vehicle-treated animals, expect to see GHSR-1a staining predominantly at the cell periphery. In tachyphylactic animals, look for increased punctate, intracellular staining, indicative of receptor internalization into endosomes.

[8][9]---

FAQ 3: How can we determine if the downstream signaling pathways are refractory to this compound stimulation?

Answer: An acute ligand challenge at the end of the chronic study is the gold standard for assessing the functional status of the signaling pathway.

Rationale: Even if total receptor numbers are unchanged, the remaining receptors may be uncoupled from their G-proteins. This assay measures the ability of the receptor to generate a downstream signal in response to a fresh stimulus.

Acute Challenge Protocol:

  • Study Groups:

    • Group A: Chronic Vehicle + Acute Vehicle Challenge

    • Group B: Chronic Vehicle + Acute this compound Challenge

    • Group C: Chronic this compound + Acute this compound Challenge

  • Procedure:

    • At the end of the chronic dosing period, administer a single acute dose of this compound (or vehicle) to the appropriate groups.

    • Based on known pharmacokinetics, collect tissues at the time of peak signaling (e.g., 30-60 minutes post-dose). The hypothalamus is a key tissue.

    • Immediately snap-freeze tissues in liquid nitrogen.

  • Analysis (Western Blot):

    • Probe tissue lysates for key downstream signaling nodes. For the Gq/11-coupled GHSR-1a, phosphorylation of kinases like ERK (p-ERK) or Akt (p-Akt) are relevant markers.

    • Probe for total ERK and Akt as loading controls.

    • Interpretation: Compare the p-ERK/total ERK ratio across groups. You expect a robust increase in Group B vs. Group A. If tachyphylaxis is present, the increase in p-ERK in Group C will be significantly blunted compared to Group B.

GroupTreatment (Chronic → Acute)Relative p-ERK/Total ERK Ratio (Fold Change vs. A)
AVehicle → Vehicle1.0
BVehicle → this compound4.5 ± 0.6
CThis compound → this compound1.8 ± 0.4*

*Table 2: Example data from an acute challenge study demonstrating blunted downstream signaling (p < 0.01 vs. Group B).

FAQ 4: Could altered pharmacokinetics (PK) of this compound explain the reduced effect over time?

Answer: Yes, this is an important confounding factor to rule out. Induction of metabolic enzymes could increase the clearance of this compound over time, leading to lower drug exposure and a perceived loss of efficacy.

Troubleshooting Step: Satellite Pharmacokinetic Study

  • Design: Use a separate cohort of animals (a "satellite" group) dosed concurrently with your main efficacy study.

  • Procedure:

    • On the first day of dosing, collect blood samples at several time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) after this compound administration.

    • Repeat this blood collection schedule after several weeks of chronic dosing (e.g., at Week 4).

    • Analyze plasma concentrations of this compound using a validated method (e.g., LC-MS/MS).

  • Interpretation: Compare the key PK parameters (Cmax, AUC) between the first and last dose. If there is no significant change, you can confidently rule out a PK-based cause for the observed tachyphylaxis.

References

  • Patsnap Synapse. (2024). What is the mechanism of this compound Hydrochloride?
  • DukeSpace. (n.d.). The role of β-arrestins in the termination and transduction of G-protein-coupled receptor signals.
  • PubMed. (n.d.). The role of β-arrestins in G protein-coupled receptor heterologous desensitization: A brief story.
  • Oxford Academic. (n.d.). Effect of this compound, a Ghrelin Receptor Agonist, on Muscle and Bone in Adults With Osteosarcopenia. The Journal of Clinical Endocrinology & Metabolism.
  • NIH. (n.d.). Selective Signal Capture from Multidimensional GPCR Outputs with Biased Agonists: Progress Towards Novel Drug Development.
  • bioRxiv. (2024). Kinetic model for the desensitization of G protein-coupled receptor.
  • PMC. (n.d.). In Vivo Techniques to Investigate the Internalization Profile of Opioid Receptors.
  • Sciety. (2025). FAST RESENSITIZATION OF G PROTEIN-COUPLED RECEPTORS REQUIRES THEIR PI(4,5)P 2 -DEPENDENT SORTING INTO AN AP2 POSITIVE COMPARTMENT.
  • Patsnap Synapse. (2024). What is this compound Hydrochloride used for?
  • PMC. (n.d.). This compound hydrochloride for the treatment of cancer-anorexia-cachexia (CACS) in nonsmall cell lung cancer.
  • JoVE. (2023). Video: GPCR Desensitization.
  • (2024). This compound is a Ghrelin Receptor Agonist for Cancer Cachexia Research.
  • The ASCO Post. (2015). WCLC: Results From ROMANA Trials of this compound in Advanced NSCLC Patients With Cachexia.
  • PubMed - NIH. (n.d.). Desensitization of G protein-coupled receptors.
  • PMC. (n.d.). A multicenter, open‐label, single‐arm study of this compound (ONO‐7643) in patients with cancer cachexia and low body mass index.
  • PMC - NIH. (n.d.). GPCR signaling via β-arrestin-dependent mechanisms.
  • Oxford Academic. (n.d.). In Vivo Characterization of High Basal Signaling from the Ghrelin Receptor. Endocrinology.
  • PMC - NIH. (n.d.). GPCR Desensitization: Acute and Prolonged Phases.
  • Revvity. (n.d.). Internalization & Phagocytosis Assays: Detection Methods.
  • PNAS. (2018). Translating biased signaling in the ghrelin receptor system into differential in vivo functions.
  • eLife. (2022). Discrete GPCR-triggered endocytic modes enable β-arrestins to flexibly regulate cell signaling.
  • PubMed. (n.d.). Arrestins: role in the desensitization, sequestration, and vesicular trafficking of G protein-coupled receptors.
  • (n.d.). GPCR Biosensors to Study Conformational Dynamics and Signaling in Drug Discovery.
  • PMC. (n.d.). Ghrelin Receptor Signaling in Health and Disease: A Biased View.
  • (n.d.). Development of a receptor internalization assay for measuring and analysing RGS9-2 and palmitoyl-CoA transferase activity in.
  • PMC. (n.d.). Quantitative Measurement of the Target-Mediated Internalization Kinetics of Biopharmaceuticals.
  • PubMed. (n.d.). This compound Efficacy in Non-Small-Cell Lung Cancer Patients With Cachexia: Insights From ROMANA 1 and ROMANA 2.
  • Stanford Medicine. (n.d.). Research.
  • Clinical Trials. (n.d.). Manipulating ghrelin signaling via GOAT inhibition in alcohol use disorder.
  • University of Birmingham's Research Portal. (n.d.). Deciphering the complexities in ghrelin receptor signalling to improve understanding of appetite regulation.
  • (2014). This compound Improves Body Mass, Appetite in Patients With Advanced Lung Cancer.
  • YouTube. (2020). Eurofins DiscoverX Internalization Assays.
  • MDPI. (2018). Efficacy of this compound, a Novel Non-Peptide Ghrelin Analogue, in Patients with Advanced Non-Small Cell Lung Cancer (NSCLC) and Cachexia—Review and Expert Opinion.

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Technical Support Center: Minimizing Variability in Anamorelin In Vivo Feeding Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Anamorelin (ONO-7643) is a potent, orally active ghrelin receptor (GHSR-1a) agonist used primarily to model therapeutic interventions for cancer cachexia and sarcopenia. While its mechanism is robust, in vivo feeding studies are notoriously prone to "behavioral noise."

This guide moves beyond basic protocols to address the causality of variability . In feeding studies, your data is only as good as your control of the animal's stress axis and circadian rhythm. This compound efficacy is easily masked by the stress-induced release of Corticotropin-Releasing Factor (CRF), which acts as a physiological antagonist to ghrelin signaling.

Module 1: Formulation & Dosing (The Input)

Variability often begins in the beaker. This compound HCl is a small molecule, but its bioavailability depends heavily on consistent solubilization and pH stability.

Vehicle Selection & Preparation

The Problem: Inconsistent suspension leads to dose stratification. If the drug settles in the syringe, Animal #1 gets 5 mg/kg and Animal #10 gets 25 mg/kg.

The Solution: Use a viscosity-enhancing vehicle. While this compound HCl is water-soluble, simple aqueous solutions can have variable pH stability.

  • Recommended Vehicle: 0.5% (w/v) Methylcellulose (MC) in distilled water.

  • Why: MC creates a pseudo-plastic suspension that prevents particle sedimentation during the dosing window (30–60 mins), ensuring every animal receives the exact calculated dose.

Protocol: Optimized Formulation

  • Weighing: Calculate requirements based on

    
     dosing volume.
    
  • Wetting: Levigate this compound HCl powder with a small volume of vehicle to form a smooth paste (prevents clumping).

  • Dilution: Gradually add the remaining 0.5% MC while stirring continuously.

  • Verification: Vortex immediately before drawing into the gavage syringe.

Dosing Timing (Circadian Alignment)

The Problem: Dosing during the light phase (rest phase for rodents) fights the animal's natural circadian biology. The Solution: Dose at Zeitgeber Time 11-12 (ZT11-ZT12) —just prior to the onset of the dark phase.

  • Mechanistic Reason: Rodents consume ~85% of their calories during the dark phase. Endogenous ghrelin levels naturally peak at the onset of darkness. Administering this compound here synergizes with the natural drive to eat, maximizing the signal-to-noise ratio.

Module 2: Experimental Design & Environment (The Context)[1]

This section addresses the "Black Box" of behavioral pharmacology: the animal's internal state.

The Stress-Ghrelin Axis

Handling stress releases CRF (Corticotropin-Releasing Factor) in the hypothalamus. CRF neurons project to the arcuate nucleus and directly inhibit NPY/AgRP neurons—the exact neurons this compound tries to activate.

  • Result: A stressed animal is physiologically incapable of responding maximally to this compound.

Acclimatization Protocol (Mandatory)

Do not start dosing on Day 1 of arrival. Follow this "Step-Down" acclimatization workflow to lower the stress baseline.

AcclimatizationWorkflow cluster_0 Phase 1: Arrival (Days 1-3) cluster_1 Phase 2: Habituation (Days 4-7) cluster_2 Phase 3: Study Start (Day 8+) Node1 Group Housing (Social buffering) Node2 No Handling (Passive observation) Node1->Node2 Node3 Single Housing Transfer (Required for food measurement) Node2->Node3 Separation Node4 Sham Dosing (Gavage with vehicle only) Node3->Node4 Daily Handling Node5 This compound Dosing (ZT 11:00) Node4->Node5 Baseline Stable Node6 Data Collection (Automated/Manual) Node5->Node6

Caption: Step-down acclimatization workflow to minimize CRF-mediated inhibition of the ghrelin response.

Housing & Diet
VariableRecommendationRationale
Housing Single Housing (Grid floor or minimal bedding)Essential for measuring spillage. Group housing makes individual intake impossible to track.
Diet Type Purified Diet (e.g., AIN-93G)Standard Chow varies by batch (phytoestrogens/protein source). Purified diets are chemically defined, reducing nutritional noise.
Enrichment Paper nesting materialReduces isolation stress without interfering with food weight (unlike wood chips which can be eaten or mixed with spillage).

Module 3: Mechanism & Data Interpretation[2][3]

Understanding the pathway helps explain why you see specific results (e.g., GH spikes vs. sustained feeding).

Mechanism of Action Pathway

This compound acts on the GHSR-1a receptor, triggering two distinct downstream effects:

  • Pituitary: Release of Growth Hormone (GH)

    
     IGF-1 (Anabolic effect).[1]
    
  • Hypothalamus (Arcuate Nucleus): Activation of NPY/AgRP neurons

    
     Orexigenic (Appetite) effect.
    

Mechanism This compound This compound (Oral) GHSR GHSR-1a (GPCR) This compound->GHSR PLC PLC GHSR->PLC IP3 IP3 PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Pituitary Pituitary Somatotrophs Ca->Pituitary Hypothalamus Hypothalamic NPY/AgRP Neurons Ca->Hypothalamus GH GH Secretion (Anabolic) Pituitary->GH Feeding Increased Feeding (Orexigenic) Hypothalamus->Feeding

Caption: GHSR-1a signaling cascade.[2][1][3] this compound triggers calcium mobilization leading to dual anabolic and orexigenic outcomes.

Troubleshooting & FAQs

Q1: My control group has high variability in food intake. What is wrong?

A: This is usually due to spillage measurement error . Rodents grind food; crumbs fall into bedding.

  • Fix: Use cages with wire grid floors and a catch-pan underneath. Weigh the catch-pan contents. If using standard cages, switch to a "low-spillage" hopper or a purified diet (which is often softer and less prone to shattering than pelleted chow).

Q2: Does this compound induce tolerance (tachyphylaxis)?

A: Yes and No.

  • GH Response: Yes. The GH spike attenuates after 5–7 days of daily dosing due to receptor desensitization or negative feedback from IGF-1.

  • Appetite Response: No (or minimal). Feeding behavior tends to remain elevated, or results in cumulative weight gain that persists despite the blunted GH spike. Do not stop the study just because GH levels plateau.

Q3: Why do you recommend oral gavage over dietary admixture?

A: Dietary admixture (mixing drug in food) relies on the animal eating to get the drug.

  • The Paradox: In a cachexia model, the animals are anorexic. If they don't eat, they don't get the drug that stimulates eating. Oral gavage guarantees exposure regardless of appetite baseline.

Q4: I see a response in body weight but not food intake. How?

A: this compound increases Lean Body Mass (LBM) via the GH/IGF-1 axis and improves fluid retention. Weight gain can occur via anabolic efficiency (better nutrient utilization) even if hyperphagia (over-eating) is mild. Always measure body composition (EchoMRI or DEXA) to confirm LBM accretion.

References

  • Garcia, J. M., & Polvino, W. J. (2009). Pharmacodynamic hormonal effects of this compound, a novel oral ghrelin mimetic and growth hormone secretagogue in healthy volunteers. Growth Hormone & IGF Research, 19(3), 267-273.

  • Pietra, C., et al. (2014). this compound HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile. Journal of Cachexia, Sarcopenia and Muscle, 5(4), 329-337.[4]

  • Lassiter, C. et al. (2015). Management of Cancer Cachexia: A Review of the Literature. Journal of Advanced Practitioner in Oncology.

  • UCSF IACUC Guidelines. Mouse and Rat Food Regulation and Restriction Protocols.

  • Tschöp, M., et al. (2000). Ghrelin induces adiposity in rodents. Nature, 407, 908–913.

Sources

Technical Support Center: Anamorelin MetID & Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vitro Identification and Characterization of Anamorelin Metabolites

Introduction

Welcome to the this compound (RC-1291) Metabolite Identification (MetID) Support Hub. This guide is designed for DMPK scientists and bioanalytical researchers characterizing the metabolic profile of this compound, a potent ghrelin receptor agonist.

This compound presents a unique challenge in in vitro systems: it is both a substrate and a competitive inhibitor of CYP3A4. Furthermore, recent data indicates a significant discrepancy between metabolite profiles generated in Human Liver Microsomes (HLM) versus recombinant CYP3A4 systems. This guide addresses these complexities to ensure your data is robust and regulatory-compliant.

Module 1: Experimental Setup & Incubation (The "Wet Lab")

Q1: I am seeing inconsistent metabolite profiles between my HLM and recombinant CYP3A4 assays. Which system should I trust?

The Short Answer: Trust the Human Liver Microsomes (HLM) or Hepatocytes for the most physiologically relevant profile. Recombinant systems (rCYP) often overemphasize specific pathways due to the lack of competitive enzymes.

The Scientific Context (Senior Scientist Insight): this compound is primarily metabolized by CYP3A4, but recent molecular networking studies have revealed a critical divergence:

  • HLM Systems: The dominant metabolites are usually M1 (Demethylation) and M7 (N-dealkylation) .[1]

  • rCYP3A4 Systems: These often produce N-alkylated metabolites (M7, M8, M9) as the major species, missing the demethylation pathway observed in HLM.[1]

Troubleshooting Protocol: If your rCYP data does not match your HLM data, do not force the correlation. Instead, use rCYP only for phenotyping (confirming CYP3A4 involvement) rather than profiling (determining relative abundance).

Q2: My turnover rate is non-linear. How do I optimize the incubation conditions?

Diagnosis: this compound acts as a CYP3A4 inhibitor.[1][2][3][4][5] High substrate concentrations (


) can inhibit the very enzyme responsible for its metabolism, leading to non-linear kinetics (saturation).

Optimized Protocol:

  • Substrate Concentration: Lower your starting concentration to 0.5 – 1.0

    
    M  to stay below the 
    
    
    
    and avoid auto-inhibition.
  • Protein Concentration: Use 0.5 mg/mL microsomal protein.

  • Timepoints: this compound has a moderate half-life. Sample at 0, 15, 30, 60, and 90 minutes .

  • Quenching: Use ice-cold Acetonitrile (ACN) (1:3 ratio). Why? Methanol can sometimes cause solvolysis of unstable intermediates; ACN is safer for peptidomimetics like this compound.

Workflow Visualization: Standard MetID Incubation

MetID_Workflow Start Substrate Prep (this compound 1µM) Incubation Incubation (HLM + NADPH) 37°C Start->Incubation Initiate Quench Quench (Ice-cold ACN 1:3) Incubation->Quench T=0, 15, 30... Centrifuge Centrifuge (4000g, 20 min) Quench->Centrifuge Precipitate Protein Analysis LC-HRMS Analysis Centrifuge->Analysis Supernatant

Caption: Standardized workflow for this compound incubation to minimize auto-inhibition and maximize metabolite recovery.

Module 2: LC-MS/MS Method Development

Q3: I am detecting the parent ion, but fragmentation is poor. What are the characteristic ions for this compound?

Technical Specification: this compound is a peptidomimetic. You must look for cleavage at the amide bonds.

Mass Spectrometry Parameters:

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Precursor Ion:

    
    .
    
  • Key Fragments (Diagnostic Ions):

Fragment (

)
Structural OriginDiagnostic Value
276.2069 Piperidine ring cleavage (Base Peak)Critical: If this shifts, the modification is on the piperidine/benzyl side.
202.1227

-cleavage from

276
Secondary confirmation.
130.0649 Methylindole groupIndicates if the indole ring is intact (e.g., no hydroxylation here).
113.0710 Methylalanine chainIndicates if the N-terminal tail is intact.
Q4: How do I separate the isomers? I see multiple peaks with the same mass.

Troubleshooting: Hydroxylated metabolites often co-elute. This compound is lipophilic (


).
  • Column Choice: Use a C18 column with high carbon load (e.g., Waters HSS T3 or Phenomenex Kinetex XB-C18).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

    • Avoid Methanol in the gradient if peak shape is broad; ACN provides sharper peaks for this molecule.

  • Gradient: Shallow gradient from 30% B to 60% B over 15 minutes is required to resolve the positional isomers of hydroxylated metabolites.

Module 3: Data Interpretation & Structure Elucidation

Q5: What are the primary metabolites I must identify to meet regulatory standards?

The "Must-Find" List: Based on recent HRMS studies (2023), you should target the following mass shifts relative to the parent (


 547.34):
  • M1 (Demethylation):

    • Mass Shift:

      
       Da.
      
    • Observed

      
      : 
      
      
      
      .
    • Mechanism: Loss of a methyl group from the trimethylhydrazino moiety.

  • M7 (N-Dealkylation):

    • Mass Shift: Loss of specific alkyl chain (varies by cleavage site, often associated with the hydrazide tail).

  • Hydroxylated Forms (Various):

    • Mass Shift:

      
       Da.
      
    • Observed

      
      : 
      
      
      
      .
    • Location: Usually on the indole ring or the piperidine benzyl group.

Q6: How do I distinguish between N-oxidation and Hydroxylation? Both are +16 Da.

Senior Scientist Trick:

  • Retention Time: N-oxides generally elute earlier than the parent drug due to increased polarity. Hydroxylated forms can elute earlier or later depending on the position.

  • In-Source Fragmentation: N-oxides are thermally labile. Increase your source temperature or cone voltage. If the +16 Da peak disappears (reverting to parent mass), it is likely an N-oxide. Hydroxyl groups are stable.

Metabolic Pathway Map

Anamorelin_Metabolism Parent This compound (m/z 547.34) CYP3A4 CYP3A4 (Primary Enzyme) Parent->CYP3A4 M1 M1: Demethylated (m/z 533.32) (-CH3) CYP3A4->M1 Demethylation M7 M7: N-Dealkylated (Major in HLM) CYP3A4->M7 N-Dealkylation Hydroxyl Hydroxylated Metabs (m/z 563.33) (+O) CYP3A4->Hydroxyl Oxidation

Caption: Primary metabolic pathways of this compound mediated by CYP3A4.[1][3][4] Note that M1 and M7 are the dominant species in human liver microsomes.[1]

References

  • Kim, B., et al. (2023). "Exploring Metabolic Pathways of this compound, a Selective Agonist of the Growth Hormone Secretagogue Receptor, via Molecular Networking." Pharmaceutics, 15(12), 2698.

  • Thomas, A., et al. (2023). "Metabolism Study of this compound, a GHSR1a Receptor Agonist Potentially Misused in Sport, with Human Hepatocytes and LC-HRMS/MS." Metabolites, 13(8), 949.

  • European Medicines Agency (EMA). "Assessment Report: Adlumiz (this compound)."[4] EMA/CHMP/479618/2023.

Sources

Validation & Comparative

A Comparative Analysis of Anamorelin and Capromorelin for Canine Appetite Stimulation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of veterinary medicine, particularly in managing conditions associated with inappetence and cachexia, ghrelin receptor agonists have emerged as a promising therapeutic class. This guide provides an in-depth, objective comparison of two key ghrelin mimetics, anamorelin and capromorelin, with a focus on their application in canine appetite studies. We will delve into their mechanisms of action, comparative efficacy based on available data, pharmacokinetic profiles, and safety considerations, all supported by experimental evidence.

The Ghrelin Axis: A Primer on Appetite Regulation

To understand the function of this compound and capromorelin, it is crucial to first grasp the physiological role of ghrelin. Ghrelin, a peptide hormone primarily produced by endocrine cells in the stomach, is the endogenous ligand for the growth hormone secretagogue receptor type 1a (GHSR1a).[1][2][3][4] The binding of ghrelin to GHSR1a, which is expressed in areas of the brain integral to appetite regulation like the hypothalamus, triggers a signaling cascade that stimulates hunger and food intake.[2][3][4] Beyond its orexigenic (appetite-stimulating) effects, the activation of GHSR1a also leads to the release of growth hormone (GH) from the pituitary gland, which in turn stimulates the production of insulin-like growth factor 1 (IGF-1), promoting anabolism and the development of lean muscle mass.[2][4]

Both this compound and capromorelin are orally active, small molecule drugs that mimic the action of ghrelin, thereby functioning as potent and selective ghrelin receptor agonists.[2][5] Their therapeutic potential lies in their ability to harness this natural pathway to combat appetite loss and weight decline in various clinical contexts.

Signaling Pathway of Ghrelin Receptor Agonists

The activation of the GHSR1a by ghrelin, this compound, or capromorelin initiates a downstream signaling cascade that ultimately results in the physiological responses of increased appetite and growth hormone secretion.

GHSR1a_Signaling_Pathway GHSR1a GHSR1a Receptor G_protein Gq/11 Protein GHSR1a->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Neuronal_Activation Neuronal Activation (Appetite Stimulation) Ca_release->Neuronal_Activation PKC->Neuronal_Activation Agonist This compound or Capromorelin Agonist->GHSR1a caption Ghrelin Receptor (GHSR1a) Signaling Pathway

Caption: Ghrelin Receptor (GHSR1a) Signaling Pathway.

Comparative Efficacy in Canine Appetite Studies

A critical point of comparison is the level of clinical validation each compound has in the target species. Capromorelin is notably the first ghrelin receptor agonist to receive FDA approval for veterinary use, specifically for appetite stimulation in dogs.[2][6][7] this compound, while showing promise in preclinical canine models, has primarily been developed for human use, particularly in the context of cancer anorexia-cachexia syndrome.[2][5][6]

Capromorelin:

Clinical trials in dogs with reduced appetite have demonstrated the efficacy of capromorelin. In a prospective, randomized, masked, placebo-controlled study involving 177 client-owned dogs, capromorelin treatment resulted in a significantly higher rate of appetite improvement compared to a placebo (68.6% vs. 44.6%).[8] Furthermore, capromorelin-treated dogs exhibited a mean body weight increase of 1.8%, while the placebo group showed a negligible increase of 0.1%.[8][9] Another study in healthy adult Beagle dogs showed that a 4-day treatment with capromorelin led to a dramatic increase in food consumption of over 60% compared to placebo, with a corresponding significant increase in body weight.[10][11]

This compound:

Preclinical studies have indicated that this compound is a potent appetite stimulant in canines.[5][12] Data on file from these studies have shown a stimulatory effect on growth hormone secretion in dogs.[5] In rat models, this compound significantly and dose-dependently increased food intake and body weight.[13] While these preclinical findings are significant, large-scale, peer-reviewed clinical trial data specifically evaluating this compound for appetite stimulation in a diverse population of client-owned dogs with various underlying medical conditions is not as readily available as for capromorelin.

Pharmacokinetic and Pharmacodynamic Profiles

The absorption, distribution, metabolism, and excretion (ADME) characteristics of a drug are paramount to its clinical utility.

ParameterThis compoundCapromorelin
Route of Administration OralOral
Mechanism of Action Potent and selective ghrelin receptor (GHSR1a) agonist[5][13]Selective ghrelin receptor (GHSR1a) agonist[2][14]
Canine Half-life Approximately 7 hours (in humans)[5]Approximately 2.4 hours[15]
Metabolism Primarily hepatic, via cytochrome P450 CYP3A4[1]Primarily hepatic, via CYP3A4 and CYP3A5 enzymes[2]
Excretion (in dogs) Primarily in feces[1]Approximately 62% in feces and 37% in urine[2]
Key Pharmacodynamic Effects Increases appetite, body weight, and growth hormone secretion[5][13]Increases appetite, food consumption, body weight, growth hormone, and IGF-1[2][4][14]

Safety and Tolerability

Capromorelin:

The safety profile of capromorelin has been evaluated in multiple studies. The most commonly reported adverse events in clinical trials were mild and transient, including diarrhea, vomiting, polydipsia (increased thirst), and hypersalivation.[7][8][16][17] In long-term safety studies at high doses, some dogs developed swollen feet.[16] Caution is advised when using capromorelin in dogs with hepatic or renal dysfunction, cardiac disease, or severe dehydration. It may also cause transient decreases in heart rate and blood pressure. An increase in blood sugar levels has been noted as a potential side effect, and therefore it is not recommended for diabetic patients.[16]

This compound:

Detailed safety data for this compound in a large cohort of dogs is less extensive. In human clinical trials, the most common treatment-related adverse events included hyperglycemia and diabetes, although the incidence was low.[2] As this compound also stimulates growth hormone secretion, there have been considerations regarding its potential to stimulate tumor growth, though studies in tumor-bearing animal models have not supported this concern.[5]

Experimental Protocol for a Comparative Canine Appetite Study

To provide a framework for future head-to-head comparisons, a robust, self-validating experimental protocol is essential.

Objective: To compare the efficacy and safety of this compound and capromorelin for appetite stimulation in dogs with diagnosed inappetence.

1. Animal Selection and Acclimation:

  • Inclusion Criteria: Client-owned dogs with a documented history of inappetence (reduced or absent appetite) for at least two consecutive days, with an underlying stable chronic disease (e.g., chronic kidney disease, congestive heart failure, cancer).
  • Exclusion Criteria: Dogs with acute gastrointestinal obstruction, pancreatitis, diabetes mellitus, or rapidly progressing disease.
  • Acclimation: A 3-day acclimation period to the research facility environment to minimize stress-induced anorexia.

2. Study Design:

  • A prospective, randomized, double-blind, placebo-controlled, three-arm parallel study.
  • Groups:
  • Group A: this compound (appropriate dosage based on preclinical data)
  • Group B: Capromorelin (labeled dose of 3 mg/kg)[8]
  • Group C: Placebo control

3. Treatment Administration:

  • Oral administration once daily for a period of 7 days.

4. Efficacy Assessment:

  • Primary Endpoint: Owner assessment of appetite using a validated questionnaire, such as the Owner Appetite Assessment, which scores willingness to eat, hunger, and begging behavior on a scale.[14]
  • Secondary Endpoints:
  • Daily food consumption (measured by weighing the food offered and the amount remaining).
  • Body weight measured at baseline and at the end of the study.
  • Body condition score (BCS) and muscle condition score (MCS) assessed by a blinded veterinarian.

5. Safety Assessment:

  • Daily clinical observations for any adverse events (e.g., vomiting, diarrhea, lethargy).
  • Complete physical examinations at the beginning and end of the study.
  • Serum chemistry and complete blood count (CBC) at baseline and on day 7.

6. Data Analysis:

  • Statistical comparison of the change in appetite scores, food consumption, and body weight between the three groups using appropriate statistical tests (e.g., ANOVA or Kruskal-Wallis test).
  • Comparison of the incidence of adverse events between the groups.
Experimental Workflow Diagram

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (7 days) cluster_assessment Final Assessment Animal_Selection Animal Selection (Inclusion/Exclusion Criteria) Acclimation Acclimation Period (3 days) Animal_Selection->Acclimation Baseline_Data Baseline Data Collection (Weight, Appetite Score, Bloodwork) Acclimation->Baseline_Data Randomization Randomization Baseline_Data->Randomization Group_A Group A: this compound Randomization->Group_A Group_B Group B: Capromorelin Randomization->Group_B Group_C Group C: Placebo Randomization->Group_C Daily_Dosing Daily Oral Dosing Group_A->Daily_Dosing Group_B->Daily_Dosing Group_C->Daily_Dosing Daily_Monitoring Daily Monitoring (Food Intake, Adverse Events) Daily_Dosing->Daily_Monitoring Final_Data Final Data Collection (Weight, Appetite Score, Bloodwork) Daily_Monitoring->Final_Data Data_Analysis Statistical Analysis Final_Data->Data_Analysis Conclusion Conclusion on Comparative Efficacy and Safety Data_Analysis->Conclusion caption Canine Appetite Study Workflow

Caption: Canine Appetite Study Workflow.

Conclusion

Both this compound and capromorelin are promising ghrelin receptor agonists for the management of inappetence in dogs. Capromorelin has a significant advantage in the veterinary field due to its FDA approval and the availability of robust clinical trial data in the target species, demonstrating both efficacy and a well-characterized safety profile.[8][14] this compound has shown potent appetite-stimulating effects in preclinical studies, including in dogs, and has been extensively studied in humans.[5][12][13]

For researchers and drug development professionals, the key takeaway is the difference in the current stages of clinical validation for canine use. While capromorelin is a clinically available and proven option, this compound represents a compound with a similar mechanism of action that warrants further investigation through well-designed, head-to-head clinical trials in dogs to fully elucidate its comparative efficacy and safety. Future research should focus on such direct comparisons to provide veterinarians with a comprehensive understanding of the therapeutic options for managing canine inappetence.

References

  • A Prospective, Randomized, Masked, Placebo‐Controlled Clinical Study of Capromorelin in Dogs with Reduced Appetite. PubMed Central. Available at: [Link]

  • This compound HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile. PubMed Central. Available at: [Link]

  • Metabolism Study of this compound, a GHSR1a Receptor Agonist Potentially Misused in Sport, with Human Hepatocytes and LC-HRMS/MS. PubMed Central. Available at: [Link]

  • Capromorelin (Entyce). Veterinary Partner - VIN. Available at: [Link]

  • Capromorelin: a ghrelin receptor agonist and novel therapy for stimulation of appetite in dogs. PubMed Central. Available at: [Link]

  • Capromorelin. Wikipedia. Available at: [Link]

  • The pharmacologic mechanism of action of capromorelin. ResearchGate. Available at: [Link]

  • This compound HCI (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile. ResearchGate. Available at: [Link]

  • The regulatory approval of this compound for treatment of cachexia in patients with non-small cell lung cancer, gastric cancer, pancreatic cancer, and colorectal cancer in Japan: facts and numbers. PubMed. Available at: [Link]

  • Capromorelin: a ghrelin receptor agonist and novel therapy for stimulation of appetite in dogs. PubMed. Available at: [Link]

  • Capromorelin oral solution (ENTYCE®) increases food consumption and body weight when administered for 4 consecutive days to healthy adult Beagle dogs in a randomized, masked, placebo controlled study. PubMed. Available at: [Link]

  • The Use of Capromorelin for the Clinical Problem of Inappetence. Today's Veterinary Practice. Available at: [Link]

  • Entyce® (capromorelin oral solution) for inappetence in dogs. Elanco. Available at: [Link]

  • (PDF) Capromorelin: A ghrelin receptor agonist and novel therapy for stimulation of appetite in dogs. ResearchGate. Available at: [Link]

  • A Prospective, Randomized, Masked, Placebo-Controlled Clinical Study of Capromorelin in Dogs with Reduced Appetite. PubMed. Available at: [Link]

  • The growth hormone secretagogue receptor 1a agonists, this compound and ipamorelin, inhibit cisplatin-induced weight loss in ferrets: this compound also exhibits anti-emetic effects via a central mechanism. ResearchGate. Available at: [Link]

  • capromorelin oral solution. DailyMed. Available at: [Link]

  • Prospective, Randomized, Masked, Placebo-Controlled Clinical Study of Capromorelin in Dogs with Reduced Appetite. Journal of Veterinary Internal Medicine. Available at: [Link]

  • This compound hydrochloride for the treatment of cancer-anorexia-cachexia (CACS) in nonsmall cell lung cancer. PubMed Central. Available at: [Link]

  • Capromorelin-Entyce.pdf. Veterinary Wellness Center of Boerum Hill. Available at: [Link]

  • Capromorelin. VCA Animal Hospitals. Available at: [Link]

Sources

Reproducibility of Anamorelin's Effects on Lean Body Mass: A Comparative Guide Across Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Anamorelin (ONO-7643/RC-1291) is a novel, orally active ghrelin receptor agonist designed to treat cancer anorexia-cachexia syndrome (CACS). While clinical trials (ROMANA 1 & 2) demonstrated its ability to increase Lean Body Mass (LBM), preclinical reproducibility varies significantly based on the animal model selected.

This guide addresses the reproducibility crisis often encountered in preclinical cachexia studies. The critical determinant of success is not merely the drug's mechanism, but the host-tumor interaction . Data indicates that this compound is highly effective in syngeneic models (intact immune systems) and chemotherapy-induced atrophy , but shows limited efficacy in reversing established cachexia in immunodeficient xenograft models .

Mechanistic Foundation

To reproduce this compound’s effects, one must understand that it operates via the GHS-R1a receptor, triggering a cascade that shifts the metabolic balance from catabolism (proteolysis) to anabolism (protein synthesis).

Key Pathway:

  • Activation: this compound binds GHS-R1a in the pituitary and hypothalamus.

  • Output: Pulsatile release of Growth Hormone (GH)

    
     hepatic production of IGF-1.
    
  • Muscle Effect: IGF-1 activates the PI3K/Akt/mTOR pathway (synthesis) and phosphorylates FOXO1 (preventing nuclear entry), thereby suppressing the ubiquitin-proteasome system (Atrogin-1/MuRF-1).

Anamorelin_Mechanism cluster_Muscle Skeletal Muscle Cell This compound This compound (Oral Agonist) GHSR GHS-R1a (Pituitary/Hypothalamus) This compound->GHSR Binds GH Growth Hormone (GH) Release GHSR->GH Stimulates IGF1 IGF-1 (Liver/Systemic) GH->IGF1 Upregulates Akt PI3K / Akt Phosphorylation IGF1->Akt Activates mTOR mTOR Activation Akt->mTOR Promotes FOXO FOXO1 Phosphorylation Akt->FOXO Inhibits MPS Protein Synthesis (Hypertrophy) mTOR->MPS Increases LBM Ubiquitin Ubiquitin Ligases (Atrogin-1 / MuRF-1) FOXO->Ubiquitin Transcriptional Activation FOXO->Ubiquitin Blocked by Akt Proteolysis Proteolysis (Muscle Wasting) Ubiquitin->Proteolysis Drives

Figure 1: Mechanism of Action. This compound drives anabolism via the GH/IGF-1 axis while simultaneously suppressing catabolic ubiquitin ligases via FOXO1 inhibition.

Strain-Specific Comparative Analysis

The choice of animal strain dictates the "reproducibility" of the LBM gain. Syngeneic models (competent immune system) generally show better responsiveness to ghrelin agonists than xenograft models (immunodeficient), particularly in the "reversal" setting.

Model A: Syngeneic Tumor Models (High Efficacy)
  • Strains: C57BL/6 (for Lewis Lung Carcinoma - LLC) or BALB/c (for Colon-26).

  • Physiology: Intact immune system allows for the full cytokine storm (IL-6, TNF-

    
    ) characteristic of human cachexia.
    
  • This compound Performance:

    • LBM: Significant preservation of muscle mass.

    • Mechanism: Successfully counteracts cytokine-driven proteolysis.

    • Outcome: Prevents weight loss and improves survival in some cohorts.

Model B: Chemotherapy-Induced Cachexia (High Efficacy)
  • Strains: C3H or C57BL/6 (Non-tumor bearing, treated with Gemcitabine/Cisplatin).

  • Physiology: Drug-induced anorexia and direct muscle toxicity.

  • This compound Performance:

    • LBM: Significantly mitigates muscle atrophy compared to vehicle.

    • Biomarkers: Suppresses FOXO1 dephosphorylation and Atrogin-1 upregulation.

    • Comparison: Superior to 5-ALA (5-aminolevulinic acid) in preventing weight loss.

Model C: Xenograft Models (Variable/Low Efficacy)
  • Strains: SCID (Severe Combined Immunodeficient) or Nude mice (e.g., HT-1080 Fibrosarcoma model).[1][2]

  • Physiology: Lacks T/B cells; cachexia is driven purely by tumor factors (e.g., GDF-15, Activin A) without the host lymphocyte response.

  • This compound Performance:

    • Prevention (Early Dosing): Effective. Increases body weight and food intake.[3]

    • Intervention (Late Dosing): Failed to reverse established muscle loss.

    • LBM: In HT-1080 models, this compound increased fat mass but did not significantly increase tumor-free lean mass in established cachexia.

    • Warning: This model often yields false negatives for anabolic agents intended to reverse cachexia.

Summary Data Table
FeatureSyngeneic (LLC/C-26) Chemo-Induced (Gem/Cis) Xenograft (HT-1080)
Host Strain C57BL/6 or BALB/cC3H or C57BL/6SCID / Nude
Immune Status CompetentCompetentImmunodeficient
Primary Driver Inflammatory CytokinesToxicity + AnorexiaTumor Factors (GDF-15)
This compound LBM Effect High (Preservation)High (Mitigation)Low/Mixed (Fat gain > Muscle)
Reversibility ModerateHighNone (Prevention only)
Best Use Case Efficacy & Survival StudiesToxicity Mitigation StudiesPK/PD & Tumor Growth Safety
Validated Experimental Protocol

To ensure reproducibility, researchers must control for tumor staging and baseline body composition . Simple weight randomization is insufficient due to tumor mass variability.

Protocol: this compound Efficacy in C-26/BALB/c Model

Step 1: Inoculation & Acclimatization

  • Inject

    
     C-26 cells subcutaneously into the right flank of male BALB/c mice (8-10 weeks old).
    
  • Allow 7-10 days for tumor establishment.

Step 2: Stratification (The Critical Control)

  • Do not randomize solely by body weight.

  • Measure Tumor Volume (TV) using calipers:

    
    .
    
  • Stratify mice into groups when tumors reach ~100-150

    
     so that mean TV and mean Body Weight are identical across groups.
    

Step 3: Dosing Regimen

  • Vehicle: Distilled water or 0.5% Methylcellulose (Oral Gavage).

  • This compound: 10 mg/kg or 30 mg/kg (Oral Gavage, QD).[4] Note: 30 mg/kg is the robust efficacious dose in rodents.

  • Comparator (Optional): Megestrol Acetate (100 mg/kg) to show LBM superiority.

Step 4: Longitudinal Assessment

  • Daily: Food intake (weigh hopper), Body Weight.

  • Endpoint (Day 14-21):

    • Dissect and weigh: Gastrocnemius, Tibialis Anterior, Quadriceps.

    • Crucial: Weigh the tumor separately to calculate "Tumor-Free Body Weight."

    • Optional: DEXA scan for whole-body composition (Fat vs. Lean).

Workflow cluster_Strat Stratification (Critical Step) cluster_Dosing Treatment Phase (10-14 Days) Start Tumor Inoculation (Day 0) Growth Tumor Growth Phase (7-10 Days) Start->Growth Strat Measure Tumor Vol & Body Weight Growth->Strat Group Randomize to Groups (Ensure Equal Mean TV) Strat->Group Dose Daily Oral Gavage (Vehicle vs. 30mg/kg this compound) Group->Dose Measure Daily: Food Intake & Weight Dose->Measure Necropsy Endpoint Analysis (Isolate Tumor vs. Carcass) Measure->Necropsy End of Study Analysis Calculate: 1. Tumor-Free Body Weight 2. Wet Muscle Mass (Gastroc/TA) Necropsy->Analysis

Figure 2: Experimental Workflow. Note the emphasis on stratification by tumor volume to prevent baseline bias.

Why Reproducibility Fails (Troubleshooting)
  • "The Fat Trap": In xenograft models (HT-1080), this compound may increase body weight significantly, but necropsy reveals this is primarily adipose tissue , not muscle. Solution: Always weigh specific muscle groups (Gastroc/TA) rather than relying on total body weight.

  • Timing: Starting treatment too late (after >15% weight loss) renders the drug ineffective in mouse models due to severe metabolic derangement (refractory cachexia).

  • Diet: Rodent chow varies in protein content. Standardize diet (e.g., AIN-93G) to ensure amino acid availability for IGF-1 mediated synthesis.

References
  • Garcia, J. M., & Polvino, W. J. (2009). Effect on body weight and safety of RC-1291, a novel, orally available ghrelin mimetic and growth hormone secretagogue: results of a phase I, randomized, placebo-controlled, multiple-dose study in healthy volunteers. The Oncologist. Link

  • Pietra, C., et al. (2014). this compound HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile. Journal of Cachexia, Sarcopenia and Muscle. Link

  • Narasimhan, A., et al. (2020). Characterization of cachexia in the human fibrosarcoma HT-1080 mouse tumour model.[1] Journal of Cachexia, Sarcopenia and Muscle. Link

  • Hatazawa, Y., et al. (2020). Supplementary Oral this compound Mitigates Anorexia and Skeletal Muscle Atrophy Induced by Gemcitabine Plus Cisplatin Systemic Chemotherapy in a Mouse Model.[5] Cancers. Link

  • Temel, J. S., et al. (2016). this compound in patients with non-small-cell lung cancer and cachexia (ROMANA 1 and ROMANA 2): results from two randomised, double-blind, phase 3 trials.[6] The Lancet Oncology. Link

Sources

Benchmarking Anamorelin’s Potency Against Endogenous Ghrelin: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Potency Parity, Kinetic Superiority

In the development of Growth Hormone Secretagogues (GHS), the distinction between receptor affinity and clinical efficacy is critical. Anamorelin (RC-1291/ONO-7643) represents a non-peptidic, orally active mimetic of ghrelin.[1]

The Verdict: While this compound exhibits in vitro potency (


)  comparable to or slightly lower than endogenous ghrelin, its in vivo potency  is vastly superior due to pharmacokinetic stability. Ghrelin is limited by a ~30-minute half-life and rapid esterase degradation; this compound offers a ~7–12 hour half-life with sustained receptor occupancy.

This guide benchmarks these two ligands across three axes: Mechanistic Signaling , In Vitro Pharmacology , and In Vivo Translation , providing reproducible protocols for verification.

Mechanistic Foundation: The GHS-R1a Signaling Cascade

To benchmark potency, one must first validate the signaling pathway. Both Ghrelin and this compound target the Growth Hormone Secretagogue Receptor 1a (GHS-R1a) .[1][2]

The Canonical Pathway ( )

Upon binding, both ligands induce a conformational change in GHS-R1a, coupling to the


 protein. This triggers the Phospholipase C (PLC) cascade, resulting in the hydrolysis of 

into

and Diacylglycerol (DAG).

binds to receptors on the Endoplasmic Reticulum (ER), causing a rapid release of intracellular calcium (

).[3]

Experimental Implication: Because this pathway relies on calcium release, the Calcium Mobilization Assay (FLIPR) is the gold standard for benchmarking functional potency (


).
Visualization: GHS-R1a Activation Logic

The following diagram illustrates the causal signaling flow shared by both ligands, highlighting the amplification steps measured in assays.

GHS_Signaling Ligand Ligand (Ghrelin or this compound) Receptor GHS-R1a (GPCR) Ligand->Receptor Binding (Ki) Gprotein Gαq/11 Activation Receptor->Gprotein Conformational Change Effector PLC-β Activation Gprotein->Effector Signaling SecondMessenger IP3 Production Effector->SecondMessenger Hydrolysis of PIP2 Calcium Ca2+ Release (ER Stores) SecondMessenger->Calcium ER Binding Response GH Release & Orexigenic Signal Calcium->Response Exocytosis

Caption: Figure 1.[2][3][4] Canonical Gq-coupled signaling pathway utilized for benchmarking potency via Calcium Flux assays.

In Vitro Benchmarking: Quantitative Data

The following data aggregates findings from preclinical profiling (Pietra et al.) and subsequent pharmacological reviews. Note that while Ghrelin has a slightly higher binding affinity, this compound acts as a highly potent full agonist.

Table 1: Pharmacological Comparison
MetricEndogenous GhrelinThis compound (HCl)Comparative Insight
Molecular Class 28-aa Peptide (Acylated)Small Molecule (Non-peptide)This compound resists peptidase degradation.
Binding Affinity (

)
0.2 – 0.5 nM ~0.70 nM Ghrelin binds slightly tighter, but difference is negligible for efficacy.
Functional Potency (

)
0.5 – 1.0 nM (Ca2+ flux)0.74 nM (Ca2+ flux)Functional Parity. this compound activates the receptor with nearly identical potency.
GH Release Potency ~1.0 nM (Rat Pituitary)1.5 nM (Rat Pituitary)This compound effectively drives the primary endocrine output.
Selectivity High (GHS-R1a)High (>1000x vs other receptors)This compound shows no significant off-target binding (e.g., serotonin, dopamine).

Expert Analysis: The proximity of the


 values (0.74 nM vs ~1.0 nM) confirms that this compound is a molecularly equivalent agonist  regarding receptor activation potential. The drug design succeeded in mimicking the N-terminal active core of ghrelin without the instability of the peptide structure.

Pharmacokinetic Profile: The "Real" Potency Driver

While in vitro potency is similar, the in vivo utility is defined by pharmacokinetics (PK). Ghrelin requires acylation for activity, which is rapidly cleaved by butyrylcholinesterase in circulation, rendering it inactive (des-acyl ghrelin).

Table 2: Pharmacokinetic Divergence
ParameterGhrelin (IV/SC)This compound (Oral)Impact on Research/Therapy
Half-Life (

)
~30 minutes 7 – 12 hours This compound allows for once-daily dosing vs. continuous infusion.
Bioavailability <1% (Oral)High (Oral)This compound survives first-pass metabolism.
Peak Plasma Time (

)
Immediate (IV)0.5 – 2.0 hoursThis compound provides a sustained anabolic signal.
IGF-1 Response Transient SpikeSustained ElevationCritical for lean body mass (LBM) accretion.
Visualization: The Kinetic Advantage

The diagram below contrasts the "Pulse" mechanism of Ghrelin against the "Sustain" mechanism of this compound.

PK_Comparison cluster_0 Ghrelin (Endogenous) cluster_1 This compound (Mimetic) G_Admin IV/SC Administration G_Degrade Rapid De-acylation (Esterases) G_Admin->G_Degrade G_Effect Transient GH Spike (< 1 Hour) G_Degrade->G_Effect A_Admin Oral Administration A_Stable Metabolic Stability (t1/2 ~7-12h) A_Admin->A_Stable A_Effect Sustained IGF-1 Elevation A_Stable->A_Effect

Caption: Figure 2. Pharmacokinetic stability of this compound results in sustained downstream effector activation (IGF-1) compared to Ghrelin.

Experimental Protocol: Calcium Mobilization Assay

To verify the


 values cited above, use the following Fluorescent Imaging Plate Reader (FLIPR)  protocol. This protocol is self-validating via the inclusion of positive (ATP/Carbachol) and negative (Vehicle) controls.

Objective: Determine


 of this compound vs. Ghrelin in HEK-293 cells stably expressing human GHS-R1a.
Materials
  • Cells: HEK-293/GHS-R1a stable cell line.

  • Reagents: Fluo-4 Direct Calcium Assay Kit (or equivalent), Probenecid (inhibits anion transport).

  • Ligands: this compound HCl (dissolved in DMSO), Human Ghrelin (dissolved in water/PBS).

  • Instrument: FLIPR Tetra or FlexStation 3.

Step-by-Step Workflow
  • Cell Seeding (Day -1):

    • Seed cells at 15,000 cells/well in a 384-well black-wall/clear-bottom poly-D-lysine coated plate.

    • Incubate overnight at 37°C, 5%

      
      .
      
  • Dye Loading (Day 0, T-60 min):

    • Prepare Loading Buffer: HBSS + 20 mM HEPES + Fluo-4 dye + 2.5 mM Probenecid.

    • Remove culture media and add 20 µL Loading Buffer.

    • Incubate 30 min at 37°C, then 30 min at Room Temperature (RT). Critical: RT incubation ensures uniform dye distribution.

  • Compound Preparation:

    • Prepare 5X concentration serial dilutions of this compound and Ghrelin in HBSS (range:

      
       M to 
      
      
      
      M).
    • Include a "Max" control (1 µM Ghrelin) and "Min" control (Buffer only).

  • Assay Execution (FLIPR):

    • Baseline Read: Measure fluorescence (Ex 494nm / Em 516nm) for 10 seconds.

    • Injection: Inject 5 µL of compound (final 1X concentration).

    • Response Read: Measure fluorescence for 120 seconds (peak usually occurs at 20–40s).

  • Data Analysis:

    • Calculate

      
       (Peak Fluorescence minus Baseline).
      
    • Fit data to a 4-parameter logistic equation (Sigmoidal Dose-Response) to extract

      
      .
      

Validation Check: The


 for Ghrelin must fall between 0.5–2.0 nM for the assay to be considered valid.

In Vivo Translation: From Potency to Physiology

The ultimate benchmark is physiological output. While this compound mimics Ghrelin's receptor mechanics, its clinical profile in the ROMANA 1 & 2 Phase III trials demonstrated distinct outcomes.

  • Growth Hormone (GH): this compound induces a dose-dependent increase in GH, peaking at 0.5–2 hours.[2][5]

  • IGF-1 (Insulin-like Growth Factor 1): Unlike the transient effects of Ghrelin, this compound treatment resulted in a significant increase in plasma IGF-1 levels (e.g., +54 ng/mL in pilot studies).

  • Lean Body Mass (LBM): this compound significantly increased LBM in NSCLC cachexia patients (approx. 1-2 kg over 12 weeks).

  • The "Disconnect": Despite increasing LBM and appetite, this compound did not significantly improve handgrip strength in Phase III trials. This highlights a limitation in translating "chemical potency" and "muscle mass" directly to "muscle function."

References

  • Pietra, C., et al. (2014). This compound HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile.[6] Journal of Cachexia, Sarcopenia and Muscle.

  • Garcia, J. M., et al. (2015). This compound for patients with non-small-cell lung cancer and cachexia (ROMANA 1 and ROMANA 2): results from two randomised, double-blind, phase 3 trials.[7] The Lancet Oncology.

  • Temel, J. S., et al. (2016). This compound in patients with non-small-cell lung cancer and cachexia (ROMANA 1 and ROMANA 2): results from two randomised, double-blind, phase 3 trials.[7] (Review of efficacy endpoints).

  • Molecular Devices. (2023). FLIPR Calcium Assay Kit Protocols.

  • Camilleri, M., & Acosta, A. (2015). Emerging treatments in neurogastroenterology: a multidisciplinary working group consensus statement on opioid-induced constipation. (Discusses Ghrelin agonist PK profiles).

Sources

Comparative Guide: Validating In Vivo Biomarkers for Anamorelin in Cancer Cachexia

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Agonist Landscape

Validating the therapeutic effect of Anamorelin (a novel, oral, selective ghrelin receptor agonist) requires a shift from traditional oncology endpoints (tumor volume) to metabolic and host-protective biomarkers. Unlike standard-of-care appetite stimulants (e.g., Megestrol Acetate) which primarily drive adipogenesis, this compound targets the GHSR-1a (Growth Hormone Secretagogue Receptor 1a) to stimulate the GH-IGF-1 axis , theoretically promoting lean body mass (LBM) synthesis.

This guide outlines the specific biomarkers required to validate this mechanism in vivo, providing a comparative framework against native Ghrelin and Megestrol Acetate.

The Mechanistic Cascade

To validate this compound, one must confirm activation of the neuroendocrine pathway rather than off-target orexigenic effects.

G This compound This compound (Oral) GHSR GHSR-1a (Hypothalamus/Pituitary) This compound->GHSR High Affinity Binding Gq Gq-Protein Signaling GHSR->Gq Ca Intracellular Ca2+ Release Gq->Ca GH Growth Hormone (Pulsatile Release) Ca->GH Liver Liver (Target Organ) GH->Liver Systemic Circulation Fat Adiposity (Secondary) GH->Fat Lipolysis IGF1 IGF-1 (Stable Biomarker) Liver->IGF1 Synthesis Muscle Muscle Protein Synthesis (mTOR) IGF1->Muscle Hypertrophy

Figure 1: The this compound Mechanism of Action. Validation requires confirming the transition from pulsatile GH (unstable) to systemic IGF-1 (stable).

Comparative Analysis: this compound vs. Alternatives

In the context of cancer cachexia (e.g., C26 Colon Adenocarcinoma or Lewis Lung Carcinoma models), the choice of comparator defines the validity of your data.

Performance Comparison Table
FeatureThis compound Native Ghrelin Megestrol Acetate
Mechanism Selective GHSR-1a AgonistEndogenous LigandProgestin / Glucocorticoid
Half-Life (

)
~7 Hours (Stable)~30 Minutes (Unstable)~34 Hours
Route Oral (Gavage)IV / IP (Requires infusion)Oral
Primary Biomarker IGF-1 (Elevated)GH (Spike only)Glucocorticoids (Suppressed)
Body Comp Effect

Lean Mass,

Fat

Fat,

Muscle

Fat (Hydration effect)
Tumor Growth No stimulation (Safety validated)Potential risk (context dependent)Neutral

Key Insight: Megestrol Acetate is the "Phenotypic Control" (increases weight), while Native Ghrelin is the "Mechanistic Control" (activates receptor). This compound must demonstrate the stability of Megestrol with the mechanistic purity of Ghrelin.

Primary Biomarker Validation Protocols

A. Pharmacodynamic Validation: IGF-1 vs. GH

The Challenge: Growth Hormone (GH) is secreted in a pulsatile manner. Random sampling in rodents often misses the peak, leading to false negatives. The Solution: Measure IGF-1 (Insulin-like Growth Factor 1).[1][2][3][4][5][6] It represents the integrated biological activity of GH over time and is the "Gold Standard" biomarker for this compound efficacy.

Protocol: IGF-1 Quantification in Tumor-Bearing Mice
  • Model: CD2F1 mice inoculated with C26 adenocarcinoma cells (

    
     cells/flank).
    
  • Stratification: Randomize when tumor volume reaches ~300

    
     (onset of cachexia).
    
  • Dosing:

    • Group A: Vehicle (Methylcellulose 1%).

    • Group B: this compound (30 mg/kg, PO, Daily).[6][7]

    • Group C: Megestrol Acetate (Positive Control for weight, not LBM).

  • Blood Collection (Critical):

    • Timing: Perform terminal bleed 4 hours post-last dose on Day 12.

    • Method: Cardiac puncture into EDTA-coated tubes (plasma).

    • Handling: Centrifuge immediately at

      
      , 2000xg for 15 min. Store at 
      
      
      
      .
  • Assay: Use a validated Mouse/Rat IGF-1 ELISA (e.g., R&D Systems).

    • Note: Acid-ethanol extraction is mandatory to dissociate IGF-1 from IGF binding proteins (IGFBP-3) to avoid interference.

Expected Data: this compound treated mice should show a >40% increase in plasma IGF-1 compared to Vehicle, whereas Megestrol may show no change or a decrease.

B. Phenotypic Validation: Lean Body Mass (LBM)

Weight gain alone is a "dirty" biomarker in cachexia because it can represent tumor mass, edema, or fat. You must isolate LBM.

Protocol: Non-Invasive Body Composition
  • Equipment: EchoMRI™ or DEXA (Dual-Energy X-ray Absorptiometry).

  • Frequency: Baseline (Day 0), Stratification (Day 7), and Endpoint (Day 14).

  • Calculation:

    
    
    Subtract Tumor Weight from final carcass weight to validate EchoMRI data.
    

Experimental Workflow & Timeline

To ensure data integrity, the experimental design must account for the "Cachectic Window"—the period where catabolism exceeds anabolism, but the animal is not yet moribund.

Workflow cluster_dosing Daily Treatment Phase (12 Days) Start Tumor Inoculation (Day 0) Cachexia Cachexia Onset (Weight Loss >5%) Start->Cachexia Tumor Growth Random Stratification & Dosing Start (Day 7-10) Cachexia->Random Dose AM: Oral Gavage PM: Food Intake Measure Random->Dose Midpoint Mid-Study EchoMRI (Day 16) Dose->Midpoint Term Termination (Day 22) 4h Post-Dose Dose->Term Midpoint->Dose Analysis 1. Plasma IGF-1 (ELISA) 2. Gastroc Muscle Weight 3. Tumor Weight Term->Analysis

Figure 2: Validated Workflow for Cachexia Studies. Note the specific timing of termination (4h post-dose) to capture the tail of the GH/IGF-1 response.

Scientific Integrity: Interpreting the Data

The "Translational Gap" Warning

While this compound consistently increases IGF-1 and Lean Body Mass in rodent models, researchers must be aware of the translational disconnect observed in the ROMANA III clinical trials. While LBM increased in humans, Handgrip Strength (HGS) did not always correlate.[7][8]

  • Recommendation: In your animal study, do not rely solely on muscle mass. Include a functional readout if possible, such as Grip Strength Meter testing or Rotarod performance, to provide a more honest assessment of therapeutic value.

Self-Validating Controls
  • Negative Control: Use a specific GHSR-1a antagonist (e.g., D-Lys3-GHRP-6) in a subset of animals. If this compound's effect is not blocked by this antagonist, the observed weight gain is off-target (invalid).

  • Safety Biomarker: Monitor Blood Glucose . Ghrelin agonists can induce hyperglycemia and insulin resistance. A valid therapeutic window requires LBM gain without severe hyperglycemia.

References

  • Garcia, J. M., & Polvino, W. J. (2009). Pharmacodynamic and pharmacokinetic effects of an oral ghrelin agonist in healthy subjects. The Journal of Clinical Endocrinology & Metabolism. Link

  • Pietra, C., et al. (2014). this compound HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile. Journal of Cachexia, Sarcopenia and Muscle. Link

  • Temel, J. S., et al. (2016). this compound in patients with non-small-cell lung cancer and cachexia (ROMANA 1 and ROMANA 2): results from two randomised, double-blind, phase 3 trials.[7][9] The Lancet Oncology. Link

  • Northrup, R., et al. (2013). Effect of ghrelin and this compound (ONO-7643), a selective ghrelin receptor agonist, on tumor growth in a lung cancer mouse xenograft model. Supportive Care in Cancer. Link

  • Uchida, A., et al. (2018). this compound, a novel ghrelin receptor agonist, improves appetite and body weight in a mouse model of cisplatin-induced anorexia. Cancer Science. Link

Sources

Comparative pharmacokinetic profiles of different ghrelin receptor agonists

[1][2][3]

Introduction: The GHS-R1a Landscape

The Growth Hormone Secretagogue Receptor 1a (GHS-R1a) represents a critical pharmacological target for modulation of the somatotropic axis. Unlike the endogenous ligand ghrelin—a 28-amino acid peptide requiring serine-3 octanoylation for activity—synthetic agonists have been engineered to overcome ghrelin's short half-life (~30 minutes) and poor oral bioavailability.

This guide provides a technical comparison of key GHS-R1a agonists: Ibutamoren (MK-677) , Anamorelin , Macimorelin , and Ipamorelin . We analyze their pharmacokinetic (PK) distinctiveness, metabolic stability, and clinical utility, grounded in experimental data.

Mechanistic Foundation: GHS-R1a Signaling[4]

To understand the pharmacokinetic requirements, one must first grasp the pharmacodynamic trigger. Binding of an agonist to GHS-R1a initiates a G

1
Figure 1: GHS-R1a Intracellular Signaling Cascade

GHS_SignalingAgonistAgonist(MK-677 / this compound)GHSRGHS-R1a(GPCR)Agonist->GHSRBindingGqGαq/11 ProteinGHSR->GqActivationPLCPhospholipase C(PLC)Gq->PLCStimulatesPIP2PIP2PLC->PIP2HydrolysisIP3IP3PIP2->IP3DAGDAGPIP2->DAGEREndoplasmic Reticulum(Ca2+ Store)IP3->ERBinds IP3RPKCProtein Kinase C(PKC)DAG->PKCActivatesCaIntracellular Ca2+ ↑ER->CaReleaseGH_ReleaseGrowth HormoneExocytosisCa->GH_ReleaseTriggersPKC->GH_ReleaseFacilitates

Caption: GHS-R1a activation via G

1

Comparative Pharmacokinetics

The following data synthesizes results from human clinical trials and pre-clinical rodent/canine models.

Table 1: Key Pharmacokinetic Parameters
CompoundClassRoute

(h)

(Elimination)
Bioavailability (

)
Binding Affinity (

)
Ghrelin (Endogenous)PeptideIV/SCN/A~0.5 h (30 min)<1% (Oral)0.3 nM
Ibutamoren (MK-677) Non-peptideOral~2.0 - 3.0 h4 - 6 h>60%~0.7 nM
This compound Non-peptideOral0.5 - 2.0 h7 - 12 hHigh0.7 nM
Macimorelin PeptidomimeticOral0.5 - 1.5 h~4.1 hHighSimilar to Ghrelin
Ipamorelin PeptideSC/IV0.5 - 1.0 h~2.0 h~20% (Intranasal)High Selectivity
Table 2: Metabolism and Excretion Profiles
CompoundPrimary MetabolismMajor Excretion RouteClinical Note
MK-677 CYP3A4 (hydroxylation)Urine (metabolites)Sustained IGF-1 elevation >24h despite shorter plasma

.
This compound CYP3A4 (N-dealkylation)Feces (92%)Food reduces AUC by ~4-fold; administer on empty stomach.
Macimorelin CYP3A4Urine & FecesUsed primarily for AGHD diagnosis due to predictable peak timing.
Ipamorelin Proteolysis (slow)Urine & BileHighly selective for GH; minimal ACTH/Cortisol stimulation.[2]

Key Insight - The "Functional" Half-Life: While MK-677 has a plasma elimination half-life of 4-6 hours, its pharmacodynamic effect (IGF-1 elevation) persists for >24 hours. This dissociation between PK (drug concentration) and PD (biological effect) is likely due to the downstream amplification of the IGF-1 axis. Conversely, Ipamorelin has a short half-life (~2h) and requires multi-daily dosing to maintain anabolic effects, making it more suitable for "pulsatile" protocols that mimic natural secretion.

Experimental Protocols

For researchers validating these profiles, the following protocols ensure data integrity.

Protocol A: Pre-Clinical PK Study Design (Rat Model)

Objective: Determine oral bioavailability and clearance.

  • Subject Selection: Male Sprague-Dawley rats (n=6 per group), fasted 12h.

  • Dosing:

    • Group A (IV): 0.5 mg/kg (dissolved in saline/ethanol).

    • Group B (Oral): 5.0 mg/kg (via gavage).

  • Sampling:

    • Cannulate jugular vein for stress-free sampling.

    • Timepoints: Pre-dose, 5, 15, 30 min, 1, 2, 4, 6, 8, 12, 24 h.

    • Collection: EDTA tubes containing AEBSF (protease inhibitor) to prevent peptide degradation (crucial for Ipamorelin/Ghrelin).

  • Plasma Prep: Centrifuge at 4°C, 3000g for 10 min. Acidify plasma with 1% Formic Acid immediately.

Protocol B: LC-MS/MS Bioanalytical Quantification

Objective: High-sensitivity quantification (LOQ < 50 pg/mL).

  • Sample Extraction (SPE):

    • Use Mixed-Mode Cation Exchange (MCX) cartridges.

    • Wash: 5% NH4OH in water (removes neutrals).

    • Elute: 5% NH4OH in Methanol.

  • Chromatography (LC):

    • Column: C18 Reverse Phase (e.g., Waters XSelect).[3]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Mass Spectrometry (MS/MS):

    • Mode: Positive Electrospray Ionization (+ESI).[4]

    • Scan: Multiple Reaction Monitoring (MRM).

    • Self-Validation Step: Monitor two transitions per parent ion (Quantifier vs. Qualifier) to ensure specificity.

Figure 2: Pharmacokinetic Study Workflow

PK_WorkflowDosingDosing Phase(IV vs Oral)SamplingSerial Sampling(Timepoints 0-24h)Dosing->SamplingStabilizationStabilization(Acid + Protease Inhibitor)Sampling->StabilizationImmediateExtractionExtraction (SPE)Remove ProteinsStabilization->ExtractionLCMSLC-MS/MSQuantificationExtraction->LCMSAnalysisData Analysis(WinNonlin)LCMS->AnalysisCalc AUC, t1/2

Caption: Standardized workflow for determining pharmacokinetic parameters of ghrelin agonists.

Clinical Implications & Selectivity[9][10]

The choice of agonist depends heavily on the desired clinical outcome versus side effect profile.

  • Selectivity (Cortisol/Prolactin):

    • Older generation GHRPs (e.g., GHRP-2, GHRP-6) significantly stimulate ACTH and Cortisol.

    • Ipamorelin and This compound are highly selective for the GHS-R1a, showing negligible impact on Cortisol, making them safer for long-term use in cachexia or anti-aging applications.

  • Dosing Frequency:

    • MK-677 and This compound allow for once-daily (QD) oral dosing, improving patient compliance.

    • Ipamorelin typically requires BID or TID subcutaneous injections due to its rapid clearance.

  • Food Effects:

    • This compound absorption is severely impacted by food (high-fat meals reduce

      
       and AUC). Clinical protocols must mandate dosing 1 hour before or 2 hours after meals.
      

References

  • Merck Research Laboratories. (1998). MK-677, an orally active growth hormone secretagogue, reverses diet-induced catabolism. Journal of Clinical Endocrinology & Metabolism.

  • Helsinn Therapeutics. (2017).[5] Oncology Update: this compound Pharmacokinetics and Metabolism. PMC.

  • Aeterna Zentaris. (2017).[5] Macimorelin (AEZS-130) Clinical Pharmacology Review. FDA Access Data.

  • Raun, K., et al. (1998).[6] Ipamorelin, the first selective growth hormone secretagogue. European Journal of Endocrinology.[6][7]

  • German Sport University Cologne. (2016). Determination of ghrelin and desacyl ghrelin in human plasma and urine by means of LC-MS/MS.[8]

  • Celerion. (2020). A Novel Trap-and-Elute LC-MS/MS Method to Quantify Acyl Ghrelin.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.